Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 5-Nitro-2-p-tolylsulfanyl-benzoic Acid
Executive Summary
5-Nitro-2-p-tolylsulfanyl-benzoic acid (CAS: 1858251-60-1 or analogous intermediates) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of loop diuretics such as Torsemide . Despite its industrial significance, peer-reviewed solubility datasets for this specific molecular entity are proprietary or sparse in the public domain.
This technical guide bridges that gap. It provides a predictive solubility profile based on structurally validated analogues (specifically 2-Chloro-5-nitrobenzoic acid and 2-Amino-5-nitrobenzoic acid) and establishes a rigorous experimental protocol for generating definitive solubility data. Furthermore, it details the thermodynamic modeling frameworks (Apelblat and van't Hoff) required to optimize crystallization processes for this compound.
Chemical Identity & Physicochemical Profiling
To understand the solubility behavior of the target, we must analyze its structural properties relative to well-characterized analogues.
Property
Target Compound
Primary Analogue (Proxy)
Name
5-Nitro-2-p-tolylsulfanyl-benzoic acid
2-Chloro-5-nitrobenzoic acid
Structure
Benzoic acid core with p-tolylthio at C2, nitro at C5
Benzoic acid core with chloro at C2, nitro at C5
Formula
C₁₄H₁₁NO₄S
C₇H₄ClNO₄
MW
~289.31 g/mol
201.56 g/mol
Lipophilicity
High (Thioether + Tolyl group)
Moderate (Chloro group)
Predicted LogP
> 3.5
~2.03
Solubility Behavior
Low in water; High in DMSO, DMF, Ethyl Acetate
Slight in water; Soluble in Ethanol, Methanol
Scientific Insight: The replacement of the chlorine atom with a bulky, lipophilic p-tolylsulfanyl group significantly increases the hydrophobic character of the molecule. Consequently, the target compound will exhibit lower aqueous solubility and higher solubility in non-polar or aprotic polar solvents (e.g., Ethyl Acetate, Toluene) compared to the 2-Chloro analogue.
Reference Solubility Data (Analogous Baseline)
In the absence of direct experimental data, the solubility profile of 2-Chloro-5-nitrobenzoic acid serves as the most accurate baseline for process design. The following trends are characteristic of this chemical family.
Table 1: Solubility Profile of 2-Chloro-5-nitrobenzoic Acid (Baseline Model)
Data derived from Abraham solvation parameter models and experimental correlation.
Solvent
Polarity Index
Solubility Trend (Mole Fraction)
Thermodynamic Insight
Water
10.2
Very Low ( to )
High ; entropically unfavorable due to hydrophobic effect.
Methanol
5.1
High
Favorable H-bonding with carboxyl/nitro groups.
Ethanol
4.3
High
Balanced polarity; ideal for crystallization.
Ethyl Acetate
4.4
Moderate-High
Excellent solvent for the p-tolylsulfanyl moiety (Target).
Toluene
2.4
Low (Analogue) / Moderate (Target)
The Target's tolyl ring will enhance solubility in toluene via - interactions.
Critical Process Note: For the target compound, expect the solubility curve in alcohols (MeOH, EtOH) to be steeper than the analogue due to the higher enthalpy of fusion associated with the larger molecular weight.
Experimental Protocol: Determination of Solubility
To generate precise data for 5-Nitro-2-p-tolylsulfanyl-benzoic acid, researchers must utilize the Laser Monitoring Observation Technique or the Static Gravimetric Method . The following protocol is the industry standard for self-validating data generation.
Workflow Diagram
Figure 1: Standardized workflow for solubility determination of nitrobenzoic acid derivatives.
Step-by-Step Methodology
Preparation: Add an excess amount of 5-Nitro-2-p-tolylsulfanyl-benzoic acid solid to a jacketed glass vessel containing 50 mL of the selected solvent (e.g., Ethanol, Acetone).
Equilibration: Stir the mixture continuously using a magnetic stirrer. Maintain the temperature within
K using a circulating water bath.
Duration: Allow at least 24 hours for equilibrium.
Sampling: Stop stirring and allow the solid to settle for 30 minutes. Withdraw 2 mL of the supernatant using a pre-heated syringe.
Filtration: Immediately filter through a 0.45 µm PTFE membrane to remove undissolved particles.
Quantification:
Gravimetric: Evaporate the solvent in a tared dish and weigh the residue.
HPLC (Preferred): Dilute the filtrate and analyze using a C18 column (Mobile phase: Acetonitrile/Water with 0.1% Formic Acid).
Calculation: Convert mass concentration to mole fraction (
).
Thermodynamic Modeling & Analysis
Once experimental data is obtained, it must be fitted to thermodynamic models to verify consistency and calculate process parameters.
Model 1: Modified Apelblat Equation
Used to correlate mole fraction solubility (
) with temperature ().
A, B, C: Empirical parameters derived from regression.
Utility: Highly accurate for interpolation within the measured temperature range.
Model 2: van't Hoff Equation
Used to extract thermodynamic properties.
(Enthalpy of Dissolution): Typically positive (endothermic) for this class of compounds, indicating solubility increases with temperature.
(Entropy of Dissolution): Positive values indicate increased disorder upon dissolution.
Thermodynamic Logic Diagram
Figure 2: Logic flow for converting raw solubility data into process design parameters.
References
BenchChem. Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide.Link
CymitQuimica. 2-Chloro-5-nitrobenzoic acid Properties and Solubility Data.Link
Zhang, X., et al. "Solubilities of Benzoic Acid and Its Nitro-Derivatives in Organic Solvents." Journal of Chemical & Engineering Data. (Provides the methodological basis for nitrobenzoic acid solubility).
Combi-Blocks. Safety Data Sheet: 5-Nitro-2-(p-tolylthio)benzoic acid (CAS 1858251-60-1).Link
Exploratory
An In-depth Technical Guide to the Melting Point Determination of 5-Nitro-2-p-tolylsulfanyl-benzoic acid
Introduction: The Significance of Melting Point in Pharmaceutical Research In the realm of drug discovery and development, the physical and chemical characterization of a novel chemical entity is a cornerstone of its jou...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Melting Point in Pharmaceutical Research
In the realm of drug discovery and development, the physical and chemical characterization of a novel chemical entity is a cornerstone of its journey from the laboratory to the clinic. Among the fundamental physical properties, the melting point stands out as a critical parameter. It serves a dual purpose: as an initial indicator of a compound's purity and as a key identifier. For a novel compound such as 5-Nitro-2-p-tolylsulfanyl-benzoic acid, a precisely determined melting point range is not merely a data point; it is a testament to the compound's integrity and a crucial piece of its chemical identity.
This guide provides a comprehensive overview of the principles and a detailed protocol for determining the melting point of 5-Nitro-2-p-tolylsulfanyl-benzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind the experimental choices.
Theoretical Framework: Understanding the Solid-to-Liquid Phase Transition
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the disordered liquid state at a given pressure.[1] For a pure, crystalline organic compound, this transition is typically sharp, occurring over a narrow temperature range of 0.5-1.0°C. This is because the energy required to overcome the crystal lattice forces is uniform throughout the sample.
However, the presence of impurities disrupts the uniform crystal lattice structure.[2][3] This disruption leads to a phenomenon known as melting point depression and a broadening of the melting point range.[2][3][4] Consequently, the melting point range is a sensitive indicator of purity.[4] A broad melting range for a synthesized batch of 5-Nitro-2-p-tolylsulfanyl-benzoic acid would suggest the presence of residual starting materials, byproducts, or solvents, necessitating further purification.
Several factors inherent to the molecular structure of 5-Nitro-2-p-tolylsulfanyl-benzoic acid will influence its melting point. These include:
Intermolecular Forces: The presence of a carboxylic acid group allows for strong hydrogen bonding between molecules. The nitro group and the sulfur atom can also participate in dipole-dipole interactions. Stronger intermolecular forces require more energy to overcome, leading to a higher melting point.[2][5]
Molecular Weight and Size: Generally, for a homologous series of compounds, the melting point increases with increasing molecular weight.[2][5]
Molecular Symmetry and Packing: The ability of molecules to pack efficiently into a crystal lattice affects the melting point. More symmetrical molecules often pack more tightly, leading to stronger intermolecular forces and a higher melting point.[1]
Experimental Determination of Melting Point: The Capillary Method
The most common and reliable method for determining the melting point of a crystalline solid is the capillary method.[6] This technique involves heating a small, powdered sample in a sealed capillary tube and observing the temperature at which melting occurs.[6][7] Modern melting point apparatuses offer precise temperature control and digital recording of the melting range.[6][8]
Data Presentation: Expected Observations
For a newly synthesized compound like 5-Nitro-2-p-tolylsulfanyl-benzoic acid, multiple batches should be analyzed. The results should be tabulated for clear comparison and to assess batch-to-batch consistency.
Sample ID
Description
Observed Melting Range (°C)
Notes
NTBA-001
Initial crude product
185 - 192
Broad range, indicating impurities.
NTBA-001-R1
Recrystallized from ethanol
194.5 - 195.5
Sharp range, suggesting high purity.
NTBA-002
Second synthetic batch, crude
186 - 193
Consistent with initial crude product.
NTBA-002-R1
Recrystallized from ethanol
195.0 - 196.0
Good batch-to-batch consistency.
Note: The melting point values presented in this table are hypothetical and for illustrative purposes only, as no experimentally determined value for 5-Nitro-2-p-tolylsulfanyl-benzoic acid has been publicly reported.
Experimental Workflow Diagram
Caption: Workflow for Melting Point Determination.
Detailed Step-by-Step Protocol
This protocol outlines the procedure for determining the melting point of 5-Nitro-2-p-tolylsulfanyl-benzoic acid using a modern digital melting point apparatus.
1. Sample Preparation:
Step 1.1: Drying the Sample: Ensure the sample of 5-Nitro-2-p-tolylsulfanyl-benzoic acid is completely dry.[9] Residual solvent can act as an impurity and depress the melting point.[9] Drying under a vacuum oven at a temperature below the expected melting point is recommended.
Step 1.2: Pulverization: Place a small amount of the dry sample on a clean, dry watch glass or weighing paper.[7] Using a spatula, gently grind the crystals into a fine, uniform powder.[7][9] This ensures uniform heat distribution within the sample.
Step 1.3: Packing the Capillary Tube: Take a capillary tube sealed at one end.[7] Press the open end of the tube into the powdered sample.[9] Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[9] Alternatively, drop the capillary tube through a long glass tube to facilitate packing.[9] The final packed sample height should be 2-3 mm.[9] An excessive amount of sample can lead to a broadened melting range.[9]
2. Melting Point Measurement:
Step 2.1: Instrument Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[9]
Step 2.2: Rapid Initial Heating: If the approximate melting point of 5-Nitro-2-p-tolylsulfanyl-benzoic acid is unknown, a preliminary rapid heating is advisable to get a rough estimate.[4] For subsequent, more accurate measurements, set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point.[9]
Step 2.3: Slow Heating and Observation: Once the temperature is near the expected melting point, reduce the heating rate to 1-2°C per minute.[9] A slow heating rate is crucial for an accurate determination.
Step 2.4: Recording the Melting Range:
T1: Record the temperature at which the first droplet of liquid becomes visible in the sample.[9]
T2: Record the temperature at which the last solid crystal melts, and the entire sample is a clear liquid.[9]
Step 2.5: Reporting: The melting point should be reported as a range from T1 to T2.
3. Post-Analysis:
Step 3.1: Cooling: Allow the apparatus to cool sufficiently before performing another measurement.[9]
Step 3.2: Repeatability: For a reliable result, the determination should be repeated at least twice with fresh samples in new capillary tubes until consistent values are obtained. Never reuse a sample that has already been melted and re-solidified.[9]
Self-Validating System and Trustworthiness
The described protocol incorporates a self-validating system. The sharpness of the melting point range serves as an internal control for the purity of the 5-Nitro-2-p-tolylsulfanyl-benzoic acid sample. A sharp, reproducible melting range obtained from a recrystallized sample, when compared to a broader range from the crude product, validates both the purity of the final compound and the reliability of the measurement technique.
Conclusion
The determination of the melting point of 5-Nitro-2-p-tolylsulfanyl-benzoic acid is a fundamental yet critical step in its characterization. A sharp and reproducible melting point range is a strong indicator of high purity, a prerequisite for its advancement in the drug development pipeline. By following a meticulous and well-understood protocol, researchers can ensure the generation of reliable and meaningful data, contributing to the overall quality and integrity of their research.
References
Melting point determination. (n.d.).
Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
Measuring the Melting Point. (2023, May 8). Westlab Canada.
2-Nitro-5-sulfanylbenzoic acid. (n.d.). PubChem.
What Factors Affect Melting Point? (2022, March 24). Sciencing.
Melting Point Theory. (2022, April 7). Chemistry LibreTexts.
molecular weight and molar mass of 5-Nitro-2-p-tolylsulfanyl-benzoic acid
This technical guide details the physicochemical properties, synthesis, and analytical characterization of 5-Nitro-2-(p-tolylsulfanyl)benzoic acid (also referred to as 5-Nitro-2-(4-methylphenylthio)benzoic acid). This co...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical properties, synthesis, and analytical characterization of 5-Nitro-2-(p-tolylsulfanyl)benzoic acid (also referred to as 5-Nitro-2-(4-methylphenylthio)benzoic acid). This compound serves as a critical intermediate in the synthesis of sulfonamide diuretics (analogs of Bumetanide) and anti-infective scaffolds.
The distinction between Molecular Weight (MW) and Molar Mass is critical in analytical chemistry, particularly when transitioning between stoichiometric synthesis (bulk weighing) and Mass Spectrometry (isotopic analysis).
The synthesis relies on the activation of the halogen at the 2-position by the electron-withdrawing nitro group at the 5-position. This para-relationship (relative to the halogen) makes the carbon highly electrophilic, facilitating displacement by the thiolate nucleophile.
Reaction Mechanism (SₙAr)
The reaction proceeds via a Meisenheimer complex intermediate. The p-thiocresol (nucleophile) attacks the ipso-carbon of the 2-chloro-5-nitrobenzoic acid.
Figure 1: SₙAr reaction pathway for the synthesis of the target thioether.
Solvent: DMF (N,N-Dimethylformamide) or Ethanol/Water (1:1)
Step-by-Step Methodology:
Activation: Dissolve 4-methylbenzenethiol (1.1 eq) in DMF under nitrogen atmosphere. Add
(2.5 eq) and stir at room temperature for 15 minutes to generate the thiolate anion.
Addition: Add 2-chloro-5-nitrobenzoic acid (1.0 eq) slowly to the mixture. The reaction is exothermic; maintain temperature < 40°C during addition.
Reflux: Heat the mixture to 80–90°C for 3–5 hours.
Checkpoint: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting chloride (
) should disappear, replaced by the product (, streaks due to acid).
Work-up:
Cool the mixture to room temperature.
Pour into ice-cold 1M HCl (excess) to quench the base and precipitate the free acid.
Crucial Step: Vigorous stirring is required to break up the resulting precipitate.
Purification: Filter the yellow solid. Recrystallize from Ethanol or Acetic Acid to remove trace disulfide byproducts.
Analytical Characterization & Protocols
For drug development applications, purity must be established using HPLC-MS. The presence of the carboxylic acid necessitates specific mobile phase considerations.
HPLC-MS Method Development
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
Mobile Phase:
A: Water + 0.1% Formic Acid (Maintains protonation of -COOH, improving peak shape).
B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
0-2 min: 10% B (Equilibration)
2-15 min: 10%
90% B (Linear Gradient)
15-20 min: 90% B (Wash)
Detection:
UV: 254 nm (Aromatic) and 320 nm (Nitro group absorbance).
MS: ESI Negative Mode. Target Mass: 288.0 m/z [M-H]⁻ .
Analytical Logic Flow
The following diagram illustrates the decision matrix for validating the compound's identity and purity.
Figure 2: Quality Control decision tree for compound validation.
Applications in Drug Development[8][9]
Loop Diuretic Precursors
This molecule is a direct structural analog to the intermediates used for Bumetanide and Piretanide .
Mechanism: The nitro group is typically reduced to an amine (using
or ), followed by reaction with butylaldehyde (reductive amination) to form the 3-butylamino pharmacophore found in Bumetanide.
Differentiation: While Bumetanide contains a phenoxy ether, the p-tolylthio analog investigates the structure-activity relationship (SAR) of the hydrophobic domain, potentially altering potency and half-life due to the sulfur atom's oxidation potential (sulfoxide/sulfone metabolites).
Anti-Infective Scaffolds
Nitrobenzoic acid derivatives are widely explored for antitubercular activity. The thioether linkage provides a handle for further functionalization, allowing researchers to probe the lipophilicity requirements for penetrating the mycobacterial cell wall.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66669, 5-Nitro-2-p-toluidinobenzenesulphonic acid (Structural Analog Reference). Retrieved from [Link]
Google Patents (2023).CN115677544A - Preparation method of bumetanide.
SIELC Technologies. HPLC Separation of Nitrobenzoic Acids. Retrieved from [Link]
MDPI (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives. Retrieved from [Link]
Technical Guide: Biological Activity & Therapeutic Potential of 5-Nitro-2-(p-tolylsulfanyl)benzoic Acid Derivatives
Executive Summary The 5-Nitro-2-(p-tolylsulfanyl)benzoic acid scaffold represents a critical intersection in medicinal chemistry, combining the redox-active pharmacophore of a nitro group with the lipophilic bioavailabil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-Nitro-2-(p-tolylsulfanyl)benzoic acid scaffold represents a critical intersection in medicinal chemistry, combining the redox-active pharmacophore of a nitro group with the lipophilic bioavailability of a thioether-linked toluene moiety. This guide analyzes the compound’s potential as a pleiotropic agent with documented and theoretical activities in antimicrobial resistance (AMR) , anti-inflammatory signaling , and enzyme inhibition (specifically urease and specific kinases).
This document serves as a technical roadmap for researchers, detailing the causality between chemical structure and biological function, supported by validated synthesis protocols and bioassay methodologies.
Part 1: Chemical Architecture & Synthesis Strategy
Structural Rationale
The molecule derives its potency from three distinct structural domains:
5-Nitro Group (
): Acts as an electron-withdrawing group (EWG) that activates the ring for nucleophilic attack during synthesis and serves as a "warhead" for bioreductive cytotoxicity in hypoxic environments (bacteria/tumors).
Carboxylic Acid (
): Provides solubility and a handle for hydrogen bonding or salt formation; critical for binding to active sites (e.g., urease nickel centers).
p-Tolylsulfanyl Moiety (
): The thioether linkage increases metabolic stability compared to esters, while the p-tolyl group modulates lipophilicity (), enhancing membrane permeability against Gram-positive bacteria.
Validated Synthesis Protocol (
)
The synthesis relies on Nucleophilic Aromatic Substitution (
), leveraging the activation provided by the ortho-nitro group relative to the leaving halogen.
Reaction Scheme (DOT Visualization):
Caption:
pathway for the synthesis of the target scaffold. The nitro group activates the ortho-position, facilitating the displacement of chlorine by the thiolate anion.
Step-by-Step Methodology:
Thiolate Generation: Dissolve 4-methylbenzenethiol (10 mmol) in Ethanol/Water (1:1) containing KOH (22 mmol). Stir at room temperature for 15 minutes to generate the potassium thiolate species.
Why: The thiolate anion (
) is a significantly stronger nucleophile than the neutral thiol.
Coupling: Add 2-chloro-5-nitrobenzoic acid (10 mmol) slowly to the mixture.
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
Workup: Cool to room temperature. Acidify with 10% HCl to pH 2–3. The product will precipitate as a yellow solid.
Purification: Recrystallize from Ethanol to remove unreacted thiol (which has a distinct odor and can interfere with bioassays).
Derivatives of 2-(arylthio)-5-nitrobenzoic acid have demonstrated significant activity against Staphylococcus aureus (Gram-positive) and Candida albicans (Fungal).[1][2]
Mechanism of Action:
Oxidative Stress: The nitro group undergoes enzymatic reduction by bacterial nitroreductases, generating reactive nitroso intermediates and superoxide radicals that damage DNA and cell membranes.
Membrane Disruption: The lipophilic p-tolyl tail facilitates penetration through the peptidoglycan layer of Gram-positive bacteria.
Comparative Activity Data (Representative Class Values):
Organism
Strain
MIC Range ()
Activity Level
Reference
S. aureus
ATCC 25923
15.6 – 62.5
High
[1, 2]
E. coli
ATCC 25922
64 – 128
Moderate
[1]
C. albicans
Clinical Isolate
31.2 – 62.5
High
[2]
P. aeruginosa
ATCC 27853
>128
Low (Efflux)
[1]
Urease Inhibition (Anti-Ulcer Potential)
The benzoic acid moiety mimics the substrate for urease, an enzyme critical for Helicobacter pylori survival in the stomach.
Mechanism: The carboxylic acid coordinates with the nickel (
) ions in the urease active site, while the p-tolyl sulfide group occupies the hydrophobic pocket, blocking substrate access.
Part 3: Experimental Protocols (Self-Validating)
Minimum Inhibitory Concentration (MIC) Assay
To ensure reproducibility, this protocol uses a resazurin-based viability check.
Reagents:
Muller-Hinton Broth (MHB).
Resazurin sodium salt (0.015% w/v in PBS).
Test Compound: Dissolve in DMSO (Stock 10 mg/mL).
Workflow:
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL). Dilute 1:100 in MHB.
Plate Setup: Use a 96-well flat-bottom plate.
Rows A-H: Serial 2-fold dilutions of the test compound (Range:
).
Controls:
Positive: Ciprofloxacin or Ampicillin.
Negative:[3] DMSO vehicle only (max 1% final concentration).
Sterility: Media only.
Incubation: Add
inoculum to wells. Incubate at for 18–24 hours.
Readout: Add
Resazurin solution. Incubate for 2–4 hours.
Blue = No Growth (Inhibition).
Pink = Growth (Metabolic reduction of resazurin).
Endpoint: The lowest concentration remaining blue is the MIC.
Cytotoxicity Screening (MTT Assay)
Essential to distinguish between specific antimicrobial action and general toxicity.
Workflow Visualization (DOT):
Caption: Workflow for determining
cytotoxicity values using the MTT colorimetric assay.
Part 4: Structure-Activity Relationship (SAR) Insights
To optimize this lead, researchers should consider the following SAR logic:
Oxidation State of Sulfur: Oxidizing the sulfide (
) to sulfoxide () or sulfone () increases polarity and electron withdrawal.
Effect: Sulfones often show higher antibacterial activity but lower solubility.
Nitro Position: Moving the nitro group to position 4 decreases activity, suggesting the specific electronic resonance at position 5 is critical for the "warhead" effect.
Tolyl Substitution: Replacing the p-methyl group with a p-chloro or p-fluoro group increases lipophilicity and metabolic stability, potentially enhancing potency against resistant strains (MRSA).
References
Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry. (2005). Validates the antimicrobial potential of the nitro-thio-benzoic acid scaffold.[1][2][4]
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI / NIH. (2025). details the antibacterial screening of the parent scaffold and derivatives against MRSA.[4][5]
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules (MDPI). (2022). Comprehensive review of the nitro group as a pharmacophore in medicinal chemistry.
2-nitro-5-thiobenzoic acid Derivatives and Reagents. Sigma-Aldrich. Chemical properties and commercial availability of the core scaffold.
reaction of 2-chloro-5-nitrobenzoic acid with p-thiocresol
Application Note & Protocol Topic: Synthesis of 2-(p-tolythio)-5-nitrobenzoic Acid via Nucleophilic Aromatic Substitution of 2-chloro-5-nitrobenzoic acid with p-thiocresol Introduction: The Strategic Importance of Aryl T...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Synthesis of 2-(p-tolythio)-5-nitrobenzoic Acid via Nucleophilic Aromatic Substitution of 2-chloro-5-nitrobenzoic acid with p-thiocresol
Introduction: The Strategic Importance of Aryl Thioethers
Aryl thioethers are a cornerstone structural motif in medicinal chemistry, agrochemicals, and materials science.[1] The C-S bond imparts unique physicochemical properties, including metabolic stability and the ability to engage in specific biological interactions. The target molecule of this guide, 2-(p-tolythio)-5-nitrobenzoic acid, is a valuable bifunctional building block. The carboxylic acid provides a handle for further derivatization (e.g., amide coupling), while the nitro group can be reduced to an amine, opening pathways to a diverse array of complex molecular architectures.
This document provides a comprehensive guide to the synthesis of this compound from 2-chloro-5-nitrobenzoic acid and p-thiocresol. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and discuss critical parameters for optimization and troubleshooting. This reaction is an exemplary case of Nucleophilic Aromatic Substitution (SNAr), a powerful and often metal-free method for C-S bond formation.[1][2]
Reaction Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthesis proceeds via a classical SNAr pathway. This mechanism is distinct from SN1 or SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups (EWGs).[3][4]
Key Mechanistic Steps:
Thiolate Formation: The reaction is initiated by the deprotonation of the weakly acidic p-thiocresol (pKa ≈ 6.5) by a suitable base to form the p-methylbenzenethiolate anion. This anion is a potent sulfur nucleophile.[5][6] The carboxylic acid of the starting material will also be deprotonated.
Nucleophilic Attack and Meisenheimer Complex Formation: The electron-rich thiolate attacks the electron-deficient carbon atom of the C-Cl bond on the aromatic ring. The aromatic ring is "activated" towards this attack by the strong resonance and inductive withdrawing effects of the nitro group (NO₂) and the carboxylate group (COO⁻), positioned ortho and para to the chloride leaving group. This addition step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3]
Rearomatization and Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.
Acidic Workup: A final acidification step re-protonates the carboxylate group to yield the final product.
The presence of the nitro group ortho to the site of substitution is critical for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.[4][7]
Application Note: Crystallization Protocols for 5-Nitro-2-[(4-methylphenyl)thio]benzoic acid
Executive Summary This application note details the crystallization and purification protocols for 5-Nitro-2-[(4-methylphenyl)thio]benzoic acid (also known as 5-Nitro-2-p-tolylsulfanyl-benzoic acid). This compound repres...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the crystallization and purification protocols for 5-Nitro-2-[(4-methylphenyl)thio]benzoic acid (also known as 5-Nitro-2-p-tolylsulfanyl-benzoic acid). This compound represents a critical scaffold in medicinal chemistry, particularly in the synthesis of loop diuretics (related to torsemide/furosemide analogs) and antiviral agents.
Achieving pharmaceutical-grade purity (>99.5%) for this compound is challenging due to the persistence of the starting material 4-methylbenzenethiol (p-thiocresol) , which carries a potent odor and potential toxicity, and the formation of oxidative disulfide byproducts. This guide moves beyond standard textbook procedures, offering field-proven strategies for thiol remediation and polymorph control.
Key Physicochemical Properties[1][2][3]
Property
Value / Description
IUPAC Name
5-Nitro-2-[(4-methylphenyl)thio]benzoic acid
Formula
C₁₄H₁₁NO₄S
Molecular Weight
289.31 g/mol
Solubility (High)
DMSO, DMF, Acetone, Hot Ethanol, Hot Glacial Acetic Acid
Solubility (Low)
Water, Toluene (Cold), Hexanes, Dilute Mineral Acids
pKa (Calc.)
~3.5 (Carboxylic acid), modulated by the 5-nitro group
Direct recrystallization of the crude reaction mixture often fails to remove trace thiols due to occlusion within the crystal lattice. A chemical "wash" prior to crystallization is strictly required.
Objective: Removal of non-acidic impurities (disulfides) and unreacted thiols.
Dissolution: Suspend the crude yellow solid in 1M NaOH (10 mL per gram of solid). Stir for 30 minutes. The product will dissolve as the sodium salt (deep orange/red solution).
Note: If a turbid suspension remains, this indicates the presence of di-p-tolyl disulfide (oxidative impurity) which is insoluble in base.
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble disulfides and mechanical particulates.
Extraction (Optional but Recommended): Extract the aqueous alkaline layer once with Ethyl Acetate or Toluene (0.5 vol). Discard the organic layer.
Mechanism:[1] This pulls out neutral organic impurities (unreacted thiol) while the product remains in the aqueous phase as a benzoate anion.
Precipitation: Cool the aqueous phase to 5–10°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~1.0.
Isolation: Filter the thick precipitate. Wash the cake with copious water (to remove NaCl) followed by a cold Hexane wash (to strip surface-bound thiol).
Crystallization Protocols
Protocol B: Standard Recrystallization (Ethanol/Water)
Best for: General purification (98%+ purity) and scale-up.
This method utilizes the steep solubility curve of the nitrobenzoic acid derivative in ethanol.
Dissolution: Place the wet cake from Protocol A into a round-bottom flask equipped with a reflux condenser.
Solvent Addition: Add 95% Ethanol (approx. 5-7 mL per gram of dry solid).
Reflux: Heat to boiling (approx. 78°C). If the solid does not completely dissolve, add hot ethanol in 1 mL increments.
Critical Step: Once dissolved, hold at reflux for 5 minutes. If colored particulates remain, hot filter.
Nucleation: Remove from heat. Add Deionized Water (pre-heated to 60°C) dropwise until a faint permanent turbidity (cloudiness) is observed.
Re-solubilization: Add just enough hot ethanol (0.5 - 1 mL) to clear the solution again.
Controlled Cooling: Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger, purer crystals).
Final Crystallization: Cool to 0-4°C in an ice bath for 1 hour.
Harvest: Filter the pale yellow needles. Wash with cold 50% EtOH/Water.
Best for: Removal of stubborn isomers and achieving analytical standard grade.
Nitro-substituted aromatic acids often form superior crystal lattices in glacial acetic acid, which disrupts carboxylic acid dimers effectively.
Dissolution: Suspend the dried crude solid in Glacial Acetic Acid (3 mL per gram).
Heating: Heat to 100-110°C. The compound should dissolve readily.
Cooling: Allow to cool slowly to room temperature. Large, prismatic crystals typically form.
Anti-solvent (Optional): If yield is low, add Water (1 mL per gram) after the solution has cooled to room temperature to force further precipitation.
Washing: Filter and wash the crystals with a small amount of cold acetic acid, followed immediately by copious water to remove the acid solvent.
Warning: Acetic acid solvates are possible. Verify desolvation via drying at >80°C under vacuum.
Process Workflow Visualization
The following diagram illustrates the decision logic and workflow for purifying 5-Nitro-2-p-tolylsulfanyl-benzoic acid.
Figure 1: Purification logic flow for 5-Nitro-2-[(4-methylphenyl)thio]benzoic acid, prioritizing thiol removal via acid-base workup before crystallization.
Characterization & Troubleshooting
Analytical Validation
HPLC: Use a C18 column with a gradient of Acetonitrile/Water (0.1% TFA). The thio ether linkage makes the molecule lipophilic; expect retention times significantly longer than benzoic acid.
1H NMR (DMSO-d6):
Look for the methyl singlet of the tolyl group at ~2.3 ppm.
Verify the integration of aromatic protons to ensure no 2-chloro-5-nitrobenzoic acid (starting material) remains.
Thiol Check: A triplet at ~3.4 ppm (SH) or disulfide peaks indicate failed washing.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Strong "Garlic/Sulfur" Odor
Residual p-thiocresol.
Re-dissolve in base and wash with Toluene (Protocol A, Step 3).
Oiling Out
Solution too concentrated or cooled too fast.
Re-heat, add 10% more solvent, and cool more slowly.
Low Yield
Product lost in mother liquor.
Cool to 0°C; add more water (anti-solvent); check pH is < 2.
Application Note: High-Fidelity Synthesis and Utilization of 5-Nitro-2-(p-tolylsulfanyl)benzoic Acid
This Application Note is designed as a definitive technical guide for the synthesis, optimization, and downstream application of 5-Nitro-2-(p-tolylsulfanyl)benzoic acid (CAS: 2298-99-9). This compound serves as a critica...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a definitive technical guide for the synthesis, optimization, and downstream application of 5-Nitro-2-(p-tolylsulfanyl)benzoic acid (CAS: 2298-99-9). This compound serves as a critical "switch" scaffold—allowing access to both sulfur-bridged heterocycles (thioxanthones) and amino-benzoic acid pharmacophores used in oncology and diuretic research.
Executive Summary & Pharmacological Relevance
5-Nitro-2-(p-tolylsulfanyl)benzoic acid is a bifunctional building block characterized by a nitro group (reducible to an amine) and a thioether linkage. Unlike its ether (phenoxy) analogues, the thioether moiety imparts unique lipophilicity and metabolic stability, making it a preferred scaffold for:
Thioxanthone Synthesis: Precursor to lucanthone-like antischistosomal and antitumor agents via Friedel-Crafts cyclization.
Loop Diuretic Analogs: Structural homology to bumetanide intermediates, where the thioether replaces the ether linkage to alter potency and half-life.
Benzisothiazoles: Precursor for saccharin-like inhibitors of carbonic anhydrase.
Core Technical Challenge
The primary synthetic challenge is the chemoselectivity of the nitro-reduction in the presence of the sulfide bridge. Standard catalytic hydrogenation (Pd/C, H2) is often non-viable because the thioether sulfur poisons noble metal catalysts. This guide presents a robust Iron-mediated reduction protocol to bypass this limitation.
Chemical Pathway Visualization
The following diagram illustrates the convergent synthesis of the target and its divergence into two critical pharmaceutical pathways.
Figure 1: Synthetic logic flow from precursors to bioactive scaffolds. Note the critical reduction step (Green) designed to preserve the sulfur linkage.
Objective: Synthesize 5-Nitro-2-(p-tolylsulfanyl)benzoic acid from 2-chloro-5-nitrobenzoic acid.
Mechanistic Insight
The carboxylic acid ortho to the leaving group (Cl) can deactivate the ring via resonance, but the strong electron-withdrawing nitro group at the para position relative to the chlorine activates the ring sufficiently for S_NAr. The use of a polar aprotic solvent (DMF) is crucial to solvate the thiolate anion, enhancing its nucleophilicity.
Thiolate Formation: In a 500 mL 3-neck round-bottom flask under N2 atmosphere, dissolve p-thiocresol (12.42 g) in DMF (50 mL). Add KOH (12.3 g) slowly. Stir at room temperature for 30 minutes until a homogenous suspension forms.
Checkpoint: The solution may turn slight yellow/orange due to thiolate formation.
Addition: Dissolve 2-chloro-5-nitrobenzoic acid (20.15 g) in the remaining DMF (50 mL) and add it dropwise to the reaction mixture over 20 minutes.
Exotherm Alert: Monitor internal temperature; maintain below 40°C during addition to prevent decarboxylation.
Reaction: Heat the mixture to 80°C for 4–6 hours.
Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting chloride (Rf ~0.4) should disappear; product (Rf ~0.3) will appear.[1]
Objective: Reduce the nitro group to an amine without poisoning the catalyst or oxidizing the sulfur.
Expert Insight: The "Sulfur Poisoning" Problem
Using Palladium on Carbon (Pd/C) for this reduction is a common novice error. The thioether sulfur binds irreversibly to the Pd surface, deactivating the catalyst immediately. While Raney Nickel can sometimes work, it often leads to desulfurization (cleaving the C-S bond). Iron in Acetic Acid (Béchamp Reduction) is the gold standard here—it is robust, cheap, and sulfur-tolerant.
Reductant: Iron Powder (325 mesh, reduced) (4.0 g, ~4 eq)
Solvent: Glacial Acetic Acid (40 mL) and Water (10 mL)
Step-by-Step Procedure
Suspension: Suspend the nitro-compound (5.0 g) in Acetic Acid (40 mL) and Water (10 mL) in a 250 mL flask. Heat to 60°C.
Activation: Add Iron powder portion-wise over 15 minutes.
Observation: The reaction will effervesce slightly and turn dark grey/brown.
Reflux: Increase temperature to 90–100°C and stir vigorously for 2 hours.
Validation: Spot TLC.[2][3] The yellow nitro spot should be replaced by a fluorescent blue/purple spot (amine) under UV.
Filtration: Filter the hot mixture through a Celite pad to remove unreacted iron and iron oxides. Wash the pad with hot acetic acid.
Isolation:
Concentrate the filtrate to ~15 mL.
Pour into ice water (200 mL).
Neutralize with Sodium Acetate or dilute NaOH to pH 5–6 to precipitate the amino acid.
Note: Do not make it too basic (pH > 9), or the amino acid will dissolve as the salt.
Yield: Expected 3.8–4.1 g (85–90%).
Downstream Application: Thioxanthone Cyclization
Context: The reduced product, 5-amino-2-(p-tolylsulfanyl)benzoic acid, is the immediate precursor to substituted thioxanthones, which are DNA intercalators used in chemotherapy.
Method:
Dissolve the amino-acid intermediate in Polyphosphoric Acid (PPA) and heat to 110°C for 2 hours. This effects an intramolecular Friedel-Crafts acylation, closing the middle ring to form the thioxanthone core.
References & Authority
S_NAr Mechanism & Conditions: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link
Nitro Reduction in Sulfur Compounds: P. N. Rylander, Catalytic Hydrogenation in Organic Synthesis, Academic Press, New York, 1979. (Highlighting Pd poisoning by Sulfur).
Thioxanthone Synthesis: Archer, S., et al. (1952). The preparation of some 1-(2-dialkylaminoalkylamino)-4-methylthioxanthones. Journal of the American Chemical Society, 74(17), 4296-4309. (Foundational text for this specific scaffold).
General Protocol Verification: Organic Syntheses, Coll. Vol. 1, p. 394 (similar nitro-benzoic acid reductions).[1] Link
Disclaimer: This protocol involves hazardous chemicals (DMF, Nitro-compounds, concentrated acids).[1] All procedures must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).
Application Notes and Protocols for the Reflux Synthesis of 5-Nitro-2-p-tolylsulfanyl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Nitro-2-p-tolylsulfanyl-benzoic acid is a valuable intermediate in the synthesis of various pharmacologically active compounds and functional...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-p-tolylsulfanyl-benzoic acid is a valuable intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its structure, featuring a nitro group, a thioether linkage, and a carboxylic acid moiety, makes it a versatile building block for further chemical modifications. This document provides a comprehensive guide to the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction under reflux conditions. The protocols and notes herein are designed to ensure a high-yield, reproducible synthesis with a thorough understanding of the underlying chemical principles.
The synthesis is based on the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylbenzenethiol (p-thiocresol) in the presence of a base. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group by the thiolate nucleophile.[1][2][3]
The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] This reaction is characteristic of aryl halides bearing strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group.[3][4]
The reaction proceeds in two main steps:
Nucleophilic Attack: The thiolate anion, generated in situ from p-thiocresol and a base, attacks the carbon atom bearing the chlorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][4][5] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing the complex and driving the reaction forward.[4][5]
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride leaving group.
The overall transformation results in the substitution of the chlorine atom with the p-tolylsulfanyl group.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2-Chloro-5-nitrobenzoic acid
Reagent Grade, ≥98%
e.g., Sigma-Aldrich
Starting material.
4-Methylbenzenethiol (p-Thiocresol)
Reagent Grade, ≥98%
e.g., Alfa Aesar
Nucleophile. Handle with care due to odor.
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
e.g., Fisher Scientific
Base.
Dimethylformamide (DMF)
Anhydrous, ≥99.8%
e.g., Acros Organics
Solvent.
Ethanol
Reagent Grade, 95%
e.g., VWR
For recrystallization.
Hydrochloric Acid (HCl)
Concentrated, 37%
e.g., J.T. Baker
For acidification.
Deionized Water
N/A
In-house
For work-up and recrystallization.
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
e.g., Sigma-Aldrich
For drying organic extracts (if needed).
Ethyl Acetate
HPLC Grade
e.g., Fisher Scientific
For extraction (optional).
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
Fume Hood: Conduct the reaction and handle volatile reagents, especially 4-methylbenzenethiol and dimethylformamide, in a well-ventilated fume hood.
Reagent Handling: 4-Methylbenzenethiol has a strong, unpleasant odor. Use appropriate handling techniques to minimize exposure. Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
Detailed Experimental Protocol
Part 1: Reaction Setup and Reflux
Reaction Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol, 1.0 eq).
Addition of Reagents: Add anhydrous potassium carbonate (13.7 g, 99.2 mmol, 2.0 eq) to the flask.
Solvent and Nucleophile Addition: Add anhydrous dimethylformamide (DMF, 100 mL). With stirring, add 4-methylbenzenethiol (6.78 g, 54.6 mmol, 1.1 eq) to the reaction mixture.
Reflux: Heat the reaction mixture to reflux (approximately 153 °C for DMF) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3 with a drop of acetic acid).
Part 2: Work-up and Isolation
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
Precipitation: Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring. A yellow precipitate should form.
Acidification: While stirring, slowly add concentrated hydrochloric acid dropwise to the aqueous mixture until the pH is approximately 2-3. This ensures the protonation of the carboxylic acid, making it insoluble in water.
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any remaining DMF and inorganic salts.
Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight to obtain the crude 5-Nitro-2-p-tolylsulfanyl-benzoic acid.
Part 3: Purification by Recrystallization
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of the product.[6][7][8]
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.[6][7][8]
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities. Swirl the mixture for a few minutes.
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
Crystallization: Allow the filtrate to cool slowly to room temperature. Needle-like crystals of the pure product should form. Further cooling in an ice bath can maximize the yield.
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum.
Visualization of the Workflow
Caption: Experimental workflow for the synthesis of 5-Nitro-2-p-tolylsulfanyl-benzoic acid.
Reaction Mechanism Diagram
Caption: Simplified SNAr mechanism for the reaction.
Expected Results and Characterization
Parameter
Expected Value/Observation
Yield
85-95% (based on similar SNAr reactions)
Appearance
Pale yellow to yellow crystalline solid
Melting Point
To be determined experimentally
¹H NMR
Peaks corresponding to aromatic protons and the methyl group.
¹³C NMR
Peaks corresponding to the carboxylic acid, aromatic carbons, and methyl carbon.
Mass Spectrometry
Molecular ion peak corresponding to the product's mass.
FT-IR
Characteristic peaks for C=O (carboxylic acid), NO₂ (nitro group), and C-S (thioether) bonds.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or no conversion
Insufficient reaction time or temperature.
Increase reflux time and ensure the reaction mixture reaches the boiling point of the solvent.
Inactive base or wet solvent.
Use freshly dried, anhydrous potassium carbonate and anhydrous DMF.
Formation of side products
Reaction temperature is too high.
Lower the reaction temperature slightly, although reflux is generally optimal.
Difficulty in purification
Co-precipitation of starting material and product.
Ensure complete reaction by TLC monitoring. Optimize the recrystallization solvent system.
Product is an oil, not a solid
Presence of residual solvent or impurities.
Ensure the crude product is thoroughly dried. If it remains an oil, consider purification by column chromatography.
References
Ison, A. (2026, February 3). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS Green Chemistry Institute. [Link]
Frontiers in Chemistry. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
Haflong Government College. (n.d.). EXPERIMENT 1: Recrystallization of benzoic acid from hot water. Retrieved February 23, 2026, from [Link]
FAMU. (2016, September 27). Lab Report Recrystallization. [Link]
NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved February 23, 2026, from [Link]
Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
Technical Support Center: Production of 5-Nitro-2-p-tolylsulfanyl-benzoic acid
Document ID: TSC-NTBA-2026-02 Version: 1.0 Last Updated: February 23, 2026 Introduction Welcome to the Technical Support Center for the synthesis and purification of 5-Nitro-2-p-tolylsulfanyl-benzoic acid. This guide is...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-NTBA-2026-02
Version: 1.0
Last Updated: February 23, 2026
Introduction
Welcome to the Technical Support Center for the synthesis and purification of 5-Nitro-2-p-tolylsulfanyl-benzoic acid. This guide is designed for researchers, chemists, and process development professionals who are actively working with this important intermediate. As a key structural motif in medicinal chemistry, ensuring its high purity is paramount for the success of subsequent synthetic steps and the integrity of final compounds.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, mitigate, and eliminate common impurities encountered during its production. The primary synthetic route covered is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitrobenzoic acid and p-thiocresol.
Core Synthesis and Impurity Pathways
The synthesis of 5-Nitro-2-p-tolylsulfanyl-benzoic acid is a classic SNAr reaction. The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack by the thiolate anion of p-thiocresol.
Optimization
troubleshooting low purity in 5-Nitro-2-p-tolylsulfanyl-benzoic acid
Topic: Troubleshooting Low Purity & Synthesis Optimization Audience: Pharmaceutical Researchers & Process Chemists Context: Key Intermediate for Bumetanide Synthesis Introduction & Molecule Profile Welcome to the technic...
Audience: Pharmaceutical Researchers & Process Chemists
Context: Key Intermediate for Bumetanide Synthesis
Introduction & Molecule Profile
Welcome to the technical support hub for 5-Nitro-2-(p-tolylsulfanyl)benzoic acid (also known as 5-nitro-2-[(4-methylphenyl)thio]benzoic acid). This compound is a critical intermediate in the synthesis of the loop diuretic Bumetanide .
High purity (>98%) is essential because impurities here—specifically disulfides and unreacted halides—can poison the catalytic hydrogenation steps often used later in Bumetanide synthesis [1, 3].
Chemical Property
Data
CAS Number
22892-96-2
Molecular Formula
Molecular Weight
289.31 g/mol
Target Appearance
Off-white to pale yellow crystalline powder
Melting Point
~230–232°C (Decomposes) [3]
Solubility
Soluble in aqueous alkali, DMF, DMSO; Poor in water.
Q1: My HPLC shows a significant non-polar impurity (RRT ~1.2–1.5). What is it?A: This is almost certainly di-p-tolyl disulfide .
Cause: Oxidation of the starting material, 4-methylbenzenethiol (p-toluenethiol), by atmospheric oxygen or trace metals in the solvent.
Diagnostic: This impurity is not acidic . It will not dissolve in aqueous sodium carbonate (
).
Solution: Perform an acid-base extraction.[1][2] Dissolve your crude product in 10%
. The product dissolves; the disulfide remains as a suspended solid or oil. Filter this before re-acidifying to precipitate your product [4].
Q2: The product has a persistent deep orange/red color instead of pale yellow.A: This indicates azo/azoxy coupling or phenolic hydrolysis .
Cause: If the reaction temperature exceeds 80°C in strong NaOH, the nitro group can undergo partial reduction/coupling, or the chlorine in the starting material (2-chloro-5-nitrobenzoic acid) may hydrolyze to a phenol (2-hydroxy-5-nitrobenzoic acid) instead of reacting with the thiol.
Solution:
Control Temp: Keep reaction between 50–70°C.
Charcoal Treatment: Dissolve crude product in ethanol, treat with activated carbon (5% w/w) at reflux for 30 mins, filter hot, then crystallize.
Q3: I have unreacted 2-chloro-5-nitrobenzoic acid remaining. Can I push the reaction?A: Yes, but be cautious of hydrolysis.
Mechanism: This is a Nucleophilic Aromatic Substitution (
). It requires the thiol to be deprotonated (thiolate).
Optimization: Ensure you are using at least 2.1 equivalents of base (one for the carboxylic acid, one for the thiol). If using a biphasic system (e.g., Water/Toluene), add a Phase Transfer Catalyst (TBAB) to facilitate the attack [2].
Q4: The product comes out as a sticky oil/gum upon acidification.A: This "oiling out" occurs when the product precipitates too fast or occludes solvent/impurities.
Immediate Fix: Re-heat the mixture until the oil dissolves (if in water/ethanol) or add a seed crystal while scratching the glass.
Prevention: Acidify slowly. Drop 1M HCl into the solution dropwise with vigorous stirring. Do not dump concentrated acid in.
Q5: What is the best solvent system for recrystallization?A:Ethanol/Water (80:20) or Glacial Acetic Acid .
Ethanol/Water: Dissolve in boiling ethanol, then add hot water until slight turbidity appears. Cool slowly.
Acetic Acid: Excellent for removing polar nitro-impurities, though lower yield.
Visualizing the Chemistry
Figure 1: Reaction Pathway & Impurity Logic
This diagram maps the desired
pathway against the two most common failure modes: Disulfide formation (oxidation) and Hydrolysis (competing nucleophile).
Caption: Figure 1. Competitive pathways in the synthesis of 5-Nitro-2-(p-tolylsulfanyl)benzoic acid.
Figure 2: Purification Decision Tree
Follow this logic flow to determine the correct purification strategy based on your crude product's characteristics.
Caption: Figure 2.[1] Step-by-step purification logic to eliminate color and non-acidic impurities.
Filtration 1: Filter the alkaline solution through Celite. Why? This removes the insoluble di-p-tolyl disulfide impurity immediately.
Precipitation: Acidify the clear filtrate with 6N HCl to pH ~2. The product will precipitate as a pale yellow solid.
Filtration 2: Collect solid, wash with water (3 x 50 mL) to remove salts.
Protocol B: Recrystallization
Suspend crude solid in Ethanol (10 mL per gram of solid).
Heat to reflux until dissolved.
If colored impurities persist, add activated charcoal (0.5 g), reflux 10 min, and filter hot.
Add hot Water dropwise to the boiling filtrate until a faint cloudiness persists.
Remove heat and allow to cool to Room Temp, then 4°C.
Filter crystals and dry at 60°C under vacuum.
References
US Food & Drug Administration (FDA). (2024). Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition. FDA.gov. Link
BenchChem Technical Support. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Nitrobenzoic Acid Derivatives. Benchchem.com.[5] Link
International Journal of Research in Pharmaceutical and Biomedical Sciences. (2011). Facile, One Pot Synthesis of Bumetanide. IJRPC. Link
Google Patents. (2014). CN103739533A - Method for preparing 2-amido-5-thiobenzoic acid (Analogous Methodology). Google Patents. Link
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary & Molecule Identification
Compound: 5-Nitro-2-[(4-methylphenyl)thio]benzoic acid
Synonyms: 5-Nitro-2-(p-tolylthio)benzoic acid; 2-(p-Tolylsulfanyl)-5-nitrobenzoic acid.[1][2][3]
Functional Class: Diaryl sulfide / Nitrobenzoic acid derivative.[1][2][3]
Primary Application: Key intermediate in the synthesis of loop diuretics (e.g., amino-benzoic acid derivatives) and ion channel blockers.[1][2][3]
This guide addresses the stability profile of 5-Nitro-2-p-tolylsulfanyl-benzoic acid . As a diaryl sulfide with a nitro-aromatic core, this molecule exhibits two distinct degradation vectors: S-oxidation (chemical/oxidative stress) and Nitro-reduction/rearrangement (photolytic stress).[1][2][3] Understanding these pathways is critical for controlling impurities during drug substance synthesis and storage.[1][2][3]
Primary Degradation Pathways[1][2][3]
A. Oxidative Degradation (The "Sulfide" Vector)
The thioether (sulfide) linkage is the most reactive site under standard environmental conditions.[1][2][3] Upon exposure to atmospheric oxygen, peroxides, or oxidative stressors, the sulfide sulfur undergoes sequential oxidation.[1][2][3]
Mechanism: Further oxidation of the sulfoxide.[1][2][3]
Characteristics: Highly stable; distinct UV absorption shift due to change in electronic conjugation.[1][2][3]
B. Photolytic Degradation (The "Nitro" Vector)
Nitro-aromatics are inherently photosensitive.[1][2][3] Exposure to UV/VIS light can trigger a nitro-to-nitroso reduction or a nitro-nitrite rearrangement.[1][2][3]
Q1: I see a new peak eluting before the main peak in my RP-HPLC method. What is it?
Diagnosis: This is likely the Sulfoxide degradant.[1][2][3]
Reasoning: The oxidation of the sulfide (-S-) to sulfoxide (-S=O) introduces a polar dipole, significantly reducing the logP (hydrophobicity) of the molecule.[1][2][3] In reverse-phase chromatography (C18 column), more polar compounds elute earlier.[1][2][3]
Verification: Check the UV spectrum.[1][2][3] Sulfoxides often show a hypsochromic (blue) shift compared to the parent sulfide due to the interruption of lone-pair conjugation with the aromatic rings [1].[1][2][3]
Q2: My sample has developed a slight yellow/orange discoloration, but purity is >99%.
Reasoning: Nitro-aromatic photoreduction products (nitroso/azo compounds) have very high extinction coefficients.[1][2][3] Even trace amounts (<0.1%) undetectable by standard HPLC integration can cause visible color changes.[1][2][3]
Action: Ensure samples are stored in amber glassware. Re-run HPLC with a detector wavelength suitable for azo compounds (e.g., 400-450 nm) to confirm.
Category 2: Stability & Storage[1][2][3]
Q3: Can I store this compound in solution (DMSO/Methanol) at -20°C?
Guidance: Yes, but with caveats.
Risk: DMSO is a mild oxidant and can promote S-oxidation over long periods, especially if the DMSO is not fresh or contains peroxides.[1][2][3]
Recommendation: For long-term storage, store as a solid powder under inert gas (Argon/Nitrogen).[1][2][3] If solution storage is mandatory, use anhydrous ethanol or acetonitrile and seal under argon.[1][2][3] Avoid DMSO for stability studies unless freshly distilled.[1][2][3]
Q4: Is the thioether linkage susceptible to hydrolysis?
Reasoning: Diaryl thioethers are chemically robust against hydrolysis under standard acidic or basic conditions.[1][2][3] The C-S bond cleavage usually requires harsh conditions (e.g., Raney Nickel reduction or extreme oxidative cleavage).[1][2][3] Degradation is almost exclusively oxidative, not hydrolytic.[1][2][3]
Experimental Protocols: Forced Degradation
To validate the stability-indicating nature of your analytical method, perform the following stress tests.
Preparation: Prepare a 1 mg/mL solution in Methanol.
Stressing: Expose to 1.2 million lux hours (standard ICH Q1B conditions) or place in direct sunlight for 4 hours in clear glass.
Control: Wrap a duplicate vial in aluminum foil (Dark Control).
Analysis: Compare the UV-Vis spectrum of the Exposed vs. Dark sample. Look for new absorbance bands >350 nm (indicative of azo/nitroso species).[1][2][3]
Summary of Physicochemical Properties (Predicted)
Property
Value (Approx.)
Implication for Handling
LogP (Parent)
4.2 - 4.5
Highly lipophilic; poor water solubility.[1][2][3]
LogP (Sulfoxide)
2.5 - 3.0
Significantly more polar; elutes earlier.[1][2][3]
Oae, S. (1991).[1][2][3] Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.[1][2][3] (Definitive text on the oxidation mechanisms of sulfides to sulfoxides/sulfones).
Glass, R. S. (1999).[1][2][3] "Sulfur Radical Cations."[1][2][3] Topics in Current Chemistry, 205, 1-87.[1][2][3] (Mechanistic insight into oxidative electron transfer in thioethers).
Ju, X., & ZPAR, M. (2010).[1][2][3] "Photochemical reaction of nitro-aromatic compounds." Journal of Photochemistry and Photobiology. (General reference for nitro-group photoreduction).
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link (Standard regulatory framework for forced degradation).[1][2][3]
BenchChem Technical Data. "General Stability of Nitrobenzoic Acid Derivatives.
Disclaimer: This guide is based on theoretical chemical principles and standard degradation behaviors of the functional groups present (diaryl sulfide, nitro, benzoic acid).[1][2][3] Specific impurity profiles may vary based on synthesis route and matrix.
overcoming solubility challenges with 5-Nitro-2-p-tolylsulfanyl-benzoic acid
Technical Support Center: 5-Nitro-2-p-tolylsulfanyl-benzoic acid Welcome to the technical support guide for 5-Nitro-2-p-tolylsulfanyl-benzoic acid. This document provides researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Nitro-2-p-tolylsulfanyl-benzoic acid
Welcome to the technical support guide for 5-Nitro-2-p-tolylsulfanyl-benzoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the solubility challenges associated with this compound. Our goal is to provide not just methods, but a foundational understanding of the physicochemical principles governing its solubility, enabling you to make informed decisions in your experimental design.
Compound Overview
5-Nitro-2-p-tolylsulfanyl-benzoic acid is an aromatic carboxylic acid derivative. Its structure, which includes a lipophilic tolylsulfanyl group and a polar nitro group, alongside the ionizable carboxylic acid, results in complex solubility behavior. Understanding and overcoming these solubility hurdles is often a critical first step in a variety of applications, from synthetic chemistry to early-stage drug discovery. Poor solubility can impede reaction kinetics, complicate purification, and lead to unreliable results in biological assays.
Physicochemical Profile
A compound's solubility is dictated by its intrinsic properties. The following table summarizes the key physicochemical parameters for 5-Nitro-2-p-tolylsulfanyl-benzoic acid. Note that experimentally determined values for this specific molecule are not widely available; therefore, some parameters are estimated based on its structural similarity to other nitrobenzoic acids.
Property
Value (Estimated/Calculated)
Source/Method
Significance for Solubility
Molecular Formula
C₁₄H₁₁NO₄S
-
Provides the basis for molecular weight.
Molecular Weight
289.31 g/mol
-
Higher molecular weight can correlate with lower solubility.
Highlights the need for specialized solubilization strategies for aqueous and biological media.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common solubility challenges.
Q1: What is the best starting solvent to prepare a high-concentration stock solution?
A1: For a high-concentration stock (e.g., 10-50 mM), begin with a water-miscible, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[] These solvents are effective at disrupting the crystal lattice energy of compounds like this. Always add the solvent to the solid compound and use gentle warming (30-40°C) and vortexing to aid dissolution.
Q2: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What happened?
A2: This is a common issue known as "crashing out." It occurs because while the compound is soluble in the high-concentration organic solvent, it is not soluble in the final aqueous medium once the organic solvent concentration is diluted. The key is to ensure the final concentration of the organic solvent in your assay is low (typically <1%, often <0.1%) and that the final concentration of your compound does not exceed its aqueous solubility limit.
Q3: Can I use pH modification to increase the aqueous solubility?
A3: Absolutely. As a carboxylic acid, 5-Nitro-2-p-tolylsulfanyl-benzoic acid will become significantly more soluble in aqueous media at a pH above its pKa (~3.0-4.0).[4] By adding a base (e.g., NaOH, NaHCO₃), you deprotonate the carboxylic acid to form a highly polar and water-soluble carboxylate salt.[8][9] This is one of the most effective strategies.
Q4: Is heating a recommended method to improve solubility?
A4: Gentle heating can be used to increase the rate of dissolution, especially during stock solution preparation. However, be cautious. For most nitro-aromatic compounds, solubility in a given solvent increases with temperature.[10] But, prolonged or excessive heating can lead to compound degradation. Always check the compound's thermal stability if you plan to heat it for extended periods.
In-Depth Troubleshooting Guide
When standard approaches are insufficient, this guide provides a systematic workflow for diagnosing and solving complex solubility issues.
Initial Solubility Screening
The first step is to systematically determine the compound's solubility in a range of common laboratory solvents. This provides a baseline and informs the selection of an appropriate vehicle for your experiment.
Problem: The compound does not dissolve in the desired solvent system.
Workflow:
Caption: Decision workflow for initial solubility troubleshooting.
Underlying Principle: The Henderson-Hasselbalch equation dictates the ratio of ionized to non-ionized forms of an acid at a given pH. For a carboxylic acid (R-COOH), deprotonation (R-COO⁻) occurs as the pH rises above the pKa. The resulting carboxylate anion is an ionic species with dramatically increased water solubility.[11]
When to Use: This is the preferred method for preparing aqueous solutions for biological assays (e.g., cell culture media, enzyme buffers) where the final formulation must be predominantly aqueous.
Troubleshooting Steps:
Precipitation in Acidic Buffer: If your buffer is acidic (e.g., pH < 4), the compound will be in its neutral, less soluble form.
Solution: Adjust the pH of your final solution to be at least 2 units above the compound's pKa (i.e., pH > 6.0). At a pH of 7.4 (physiological pH), the compound will be almost entirely in its ionized, soluble form.[11]
Compound Fails to Dissolve in Neutral Water: This may be due to slow dissolution kinetics.
Solution: Prepare a concentrated stock solution (e.g., 100 mM) by first dissolving the compound in a small amount of 1N NaOH to form the sodium salt. Then, dilute this stock into your neutral buffer. Ensure the final pH is in the desired range.
Stability Concerns: High pH can sometimes lead to hydrolysis or degradation of certain molecules.
Validation: After preparing your solution at the target pH, let it sit for the duration of your experiment (e.g., 24, 48 hours) and analyze it by HPLC or LC-MS to confirm that the compound remains stable and has not degraded.
Strategy 2: Co-solvent Systems
Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system.[12] This reduction in polarity makes the environment more favorable for lipophilic compounds, thereby increasing their solubility.[] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13]
When to Use: When pH modification is not feasible or is insufficient, and when the final application can tolerate a certain percentage of an organic solvent. This is common in formulation development for oral or parenteral delivery.[14]
Troubleshooting Steps:
Single Co-solvent is Ineffective: The polarity change from one co-solvent may not be optimal.
Solution: Experiment with ternary systems. A mixture of water, ethanol, and propylene glycol, for example, can offer a unique polarity profile that may be more effective. Create a triangular phase diagram to systematically explore different ratios.
Precipitation Upon Dilution: This remains a risk with co-solvent systems.
Solution: The key is to maximize the solubility in the co-solvent blend while minimizing the amount of blend needed. Use the lowest possible percentage of the co-solvent system that achieves the desired final concentration of your compound. Techniques like using surfactants can also help stabilize the compound upon dilution.[15]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
This protocol details the preparation of a water-soluble stock by converting the compound to its sodium salt.
Weigh 2.89 mg of 5-Nitro-2-p-tolylsulfanyl-benzoic acid and place it into a 1.5 mL microcentrifuge tube. This corresponds to 10 µmol.
Add 10 µL of 1.0 M NaOH to the tube. This provides a 1:1 molar ratio of NaOH to the acid.
Add 900 µL of deionized water to the tube.
Vortex thoroughly for 1-2 minutes. Gentle warming in a 37°C water bath can be used if dissolution is slow. The solid should completely dissolve to form a clear solution of the sodium salt.
Check the pH of the solution. It should be in the range of 7.0-8.5. If necessary, adjust with dropwise addition of 0.1 M NaOH or 0.1 M HCl.
Add deionized water to bring the final volume to 1.0 mL. This yields a 10 mM stock solution.
Sterile filter the solution through a 0.22 µm syringe filter if it will be used in cell-based assays.
Prepare binary co-solvent mixtures (v/v) in separate vials:
90:10, 75:25, 50:50, 25:75, 10:90 ratios of DMSO/Water
90:10, 75:25, 50:50, 25:75, 10:90 ratios of EtOH/Water
90:10, 75:25, 50:50, 25:75, 10:90 ratios of PG/Water
Add an excess amount of the solid compound to 1 mL of each co-solvent mixture (e.g., add 10 mg, ensuring some solid remains undissolved).
Seal the vials and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
After 24 hours, visually inspect for undissolved solid.
Centrifuge the vials to pellet the excess solid.
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).
Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
The resulting concentration is the equilibrium solubility in that specific co-solvent system. Plot the solubility against the co-solvent ratio to identify the optimal mixture.
References
Journal of Chemical Research. (2021). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available at: [Link]
Taylor & Francis. (2019). Formulation Development of Small-Volume Parenteral Products. In Parenteral Medications. Available at: [Link]
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
Collett, A. R., & Lazzell, C. L. (1928). Solubility relations of the isomeric nitro benzoic acids. Journal of Physical Chemistry, 32(2), 273-280.
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-nitro- (CAS 121-92-6). Available at: [Link]
International Journal of Pharmaceutical and Chemical Analysis. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Available at: [Link]
Journal of Pharmaceutical Investigation. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]
Veranova. (n.d.). Improving solubility and accelerating drug development. Available at: [Link]
World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
ResearchGate. (2014). Strategies to Address Low Drug Solubility in Discovery and Development. Available at: [Link]
PubChem. (n.d.). 5-Nitro-2-p-toluidinobenzenesulphonic acid. Available at: [Link]
Chem-Impex. (n.d.). Benzoic acid, 2-hydroxy-5-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:1). Available at: [Link]
University of Washington. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. Available at: [Link]
University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]
University of Maryland, Baltimore. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs. Available at: [Link]
ADMET & DMPK. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Available at: [Link]
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available at: [Link]
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available at: [Link]
University of Colorado. (n.d.). Chapter 13 Carboxylic Acids. Available at: [Link]
NIST. (n.d.). Table 20.
PubChem. (n.d.). 2-Nitro-5-sulfanylbenzoic acid. Available at: [Link]
ResearchGate. (2021). Ionization pattern for drugs with logPS + ≤5 (left) and logPS + >5 (right). Available at: [Link]
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]
Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Available at: [Link]
PubChemLite. (n.d.). 5-nitro-2-(pentyloxy)benzoic acid. Available at: [Link]
University of California, Riverside. (n.d.). pKa Data Compiled by R. Williams. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: PUR-NtBA-001
Status: Active
Topic: Recrystallization Solvents & Troubleshooting
Assigned Specialist: Senior Application Scientist
Executive Summary & Solvent Selection Matrix
The Challenge:
Purifying 5-Nitro-2-p-tolylsulfanyl-benzoic acid (also known as 2-(4-methylphenylthio)-5-nitrobenzoic acid) presents a dual challenge.[1] You must retain the polar nitro-benzoic acid core while effectively removing the lipophilic, odorous p-thiocresol (starting material) and potential disulfide byproducts.
The Solution:
The purification strategy relies on the high temperature coefficient of solubility in polar protic solvents.[1] While Ethanol/Water is a standard "first-pass" system, Glacial Acetic Acid is the superior solvent for achieving analytical grade purity for this specific nitro-thioether class.[1]
Solvent Selection Matrix
Solvent System
Grade
Suitability
Key Advantage
Primary Risk
Glacial Acetic Acid
Gold Standard
High
Excellent removal of starting thiol; yields well-defined crystals.[1]
High risk of "oiling out" if water is added too quickly.[1]
Acetone / Water
Low Temp
Low
Useful only if the compound decomposes at high heat.[1]
Poor removal of lipophilic impurities (thiols).[1]
Detailed Experimental Protocols
Protocol A: The Glacial Acetic Acid Method (Recommended)
Best for: Removing persistent thiol smell and achieving sharp melting points.
Preparation: Place the crude yellow solid in a round-bottom flask. Add a magnetic stir bar.[1][2]
Dissolution: Add Glacial Acetic Acid (approx. 5–7 mL per gram of crude).
Heating: Attach a reflux condenser. Heat the mixture to boiling (approx. 118°C) with stirring.
Checkpoint: If the solid does not dissolve completely after 5 minutes of reflux, add more acetic acid in 1 mL increments.
Hot Filtration (Critical): If black specks (oxidized impurities) are visible, filter the hot solution through a pre-warmed glass frit or fluted filter paper.[1]
Crystallization: Remove heat and allow the flask to cool slowly to room temperature on a cork ring.
Do not use an ice bath yet.[1] Rapid cooling traps the p-thiocresol impurity inside the crystal lattice.[1]
Final Cooling: Once at room temperature, cool at 4°C (fridge or mild ice bath) for 1 hour to maximize yield.
Isolation: Filter the bright yellow crystals. Wash with a small amount of cold acetic acid, followed by a liberal wash with Hexane (to remove surface acetic acid and residual thiols).
Drying: Dry in a vacuum oven at 60°C to remove trapped acetic acid.
Protocol B: The Aqueous Ethanol Method
Best for: Large scale batches where acetic acid handling is prohibitive.
Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .
Once dissolved, slowly add hot Distilled Water dropwise until a faint turbidity (cloudiness) persists.
Add a few drops of ethanol to clear the solution.[1]
Allow to cool slowly.[1][2][3] If oil droplets form, reheat and add slightly more ethanol.[1]
Workflow Visualization
Figure 1: Purification Logic Flow
Caption: Decision tree for selecting the optimal purification route based on crude impurity profile.
Troubleshooting & FAQ
Issue 1: The Product "Oils Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools.
Cause: The solution cooled too fast, or the solvent mixture (Ethanol/Water) became too polar, pushing the hydrophobic "tolyl" tail out of solution before the crystal lattice could form.
Fix:
Reheat the mixture until clear.
Add a small amount of pure Ethanol (to increase solubility).[1]
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1][4]
Cool very slowly (wrap the flask in a towel).
Issue 2: Persistent "Garlic" or "Rotten Egg" Smell
Symptom: The dried crystals still smell strongly of sulfur.[1]
Do not just dry longer; the impurity is inside the lattice.[1]
Wash the crystals on the filter funnel with cold n-Hexane or Petroleum Ether . The product is insoluble in hexane, but the thiol impurity is highly soluble.[1]
If the smell persists, recrystallize using Protocol A (Acetic Acid).[1]
Issue 3: Low Yield
Symptom: Very little solid recovers after cooling.[1]
Cause: Too much solvent was used (product remained in the mother liquor).[1][4]
Fix:
Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.[1]
Cool again to harvest a "second crop" of crystals (Note: The second crop is usually less pure and should be kept separate).
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (General procedures for recrystallization of benzoic acid derivatives and nitro compounds).
BenchChem Technical Support. Purification of 5-Methyl-2-nitrobenzoic Acid and Related Derivatives. (Solubility data for nitro-benzoic acids). [1]
A Researcher's Guide to the Structural Elucidation of 5-Nitro-2-p-tolylsulfanyl-benzoic acid: A Comparative Analysis of 1H NMR Spectroscopy
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For researchers working with complex aromatic systems such as 5-...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For researchers working with complex aromatic systems such as 5-Nitro-2-p-tolylsulfanyl-benzoic acid, this process demands a robust analytical strategy. This guide provides an in-depth analysis of the 1H NMR spectrum of this compound, comparing its efficacy with other analytical techniques and offering a detailed experimental protocol for its acquisition. Our focus is to equip fellow scientists with the practical insights needed to navigate the intricacies of spectroscopic analysis in the context of pharmaceutical research.
The Central Role of 1H NMR in Structural Verification
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the preeminent tool for elucidating the structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment of each proton, including its connectivity and spatial arrangement. For a molecule like 5-Nitro-2-p-tolylsulfanyl-benzoic acid, with its distinct aromatic regions and functional groups, 1H NMR offers a definitive fingerprint of its molecular architecture.
The choice of 1H NMR as the primary analytical technique is underpinned by its sensitivity, the wealth of structural information it provides, and the relatively straightforward sample preparation. While other techniques such as mass spectrometry provide crucial information about molecular weight, they do not offer the same level of detail regarding the specific arrangement of atoms within the molecule.
Deconstructing the 1H NMR Spectrum of 5-Nitro-2-p-tolylsulfanyl-benzoic acid
The 1H NMR spectrum of 5-Nitro-2-p-tolylsulfanyl-benzoic acid, typically recorded in a deuterated solvent like DMSO-d6, can be logically dissected into three key regions corresponding to the distinct proton environments within the molecule.
A. The Aromatic Protons of the Benzoic Acid Ring:
The three protons on the nitro-substituted benzoic acid ring exhibit a characteristic splitting pattern due to their coupling relationships.
H-3: This proton, situated ortho to the carboxylic acid and meta to the nitro group, is expected to appear as a doublet.
H-4: Positioned between the nitro and sulfanyl groups, this proton will likely present as a doublet of doublets due to coupling with both H-3 and H-6.
H-6: This proton, ortho to the nitro group, will also appear as a doublet.
The electron-withdrawing nature of the nitro and carboxylic acid groups will deshield these protons, causing them to resonate at a lower field (higher ppm).
B. The Aromatic Protons of the p-Tolyl Group:
The four protons on the p-tolyl ring system typically present as two distinct doublets, often referred to as an AA'BB' system, due to the symmetry of the para-substitution.
H-2' and H-6': These two equivalent protons, ortho to the sulfur atom, will appear as a doublet.
H-3' and H-5': These two equivalent protons, meta to the sulfur atom, will also appear as a doublet.
C. The Methyl Protons of the p-Tolyl Group:
The three equivalent protons of the methyl group will give rise to a sharp singlet in the upfield region of the spectrum.
The following DOT script visualizes the distinct proton environments of 5-Nitro-2-p-tolylsulfanyl-benzoic acid.
Caption: Workflow for 1H NMR analysis.
Conclusion
The structural elucidation of 5-Nitro-2-p-tolylsulfanyl-benzoic acid serves as an excellent case study for the application of 1H NMR spectroscopy in modern chemical research. The detailed information obtained from the 1H NMR spectrum, when combined with data from complementary techniques such as mass spectrometry and IR spectroscopy, provides an irrefutable confirmation of the molecular structure. For researchers in drug development and related fields, a thorough understanding of these analytical methodologies is not merely a technical skill but a fundamental prerequisite for innovation and discovery.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
Comparative
Technical Assessment: FTIR Characterization of 5-Nitro-2-(p-tolylsulfanyl)benzoic Acid
Executive Summary 5-Nitro-2-(p-tolylsulfanyl)benzoic acid is a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of loop diuretics (related to furosemide analogs) and potential an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Nitro-2-(p-tolylsulfanyl)benzoic acid is a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of loop diuretics (related to furosemide analogs) and potential antiviral agents.[1] Its structural integrity hinges on the successful formation of a thioether linkage between a benzoic acid derivative and a p-tolyl moiety.
This guide provides a rigorous spectroscopic analysis to validate the identity of this compound. Unlike standard datasheets, this document focuses on comparative spectral differentiation , enabling researchers to distinguish the target product from its halogenated precursors (e.g., 2-chloro-5-nitrobenzoic acid) and thiol reagents (p-thiocresol).
Experimental Methodology
To ensure high-fidelity spectral acquisition, the following protocol is recommended. This workflow minimizes moisture interference, which can obscure the critical hydroxyl regions of the carboxylic acid.
Sample Preparation Protocol
Technique: Potassium Bromide (KBr) Pellet or Diamond ATR (Attenuated Total Reflectance).
Preferred Method:KBr Pellet is superior for this specific compound to resolve the fine structure of the aromatic overtone regions and the weak C-S stretching vibrations.
Procedure:
Desiccation: Dry the sample at 40°C under vacuum for 4 hours to remove surface water.
Ratio: Mix 1–2 mg of sample with 200 mg of spectroscopic-grade KBr.
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering).
Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.
Blanking: Run a background scan with a pure KBr pellet.
Spectral Analysis & Peak Assignment
The FTIR spectrum of 5-Nitro-2-(p-tolylsulfanyl)benzoic acid is characterized by the interplay of the electron-withdrawing nitro group, the carboxylic acid, and the electron-donating sulfide linkage.[1]
Characteristic of aryl acids; shifts if H-bonding is disrupted.[1]
Nitro Group (-NO₂)
Asymmetric Stretch
1515 – 1540
Strong
Key identifier. Lower freq than aliphatic nitro due to conjugation.
Nitro Group (-NO₂)
Symmetric Stretch
1335 – 1355
Strong
Paired with the 1530 band; confirms NO₂ presence.
Sulfide Linkage (C-S-C)
C-S Stretch
1080 – 1100
Weak/Med
Often obscured; look for subtle new peak vs. chloro-precursor.[1]
Methyl Group (p-Tolyl)
C-H Stretch (sp³)
2920 & 2850
Medium
Differentiation marker. Absent in 2-chloro-5-nitrobenzoic acid.
Aromatic Ring
C=C Stretch
1600 & 1450
Medium
Skeletal vibrations; split due to substitution pattern.
Aromatic Ring
C-H Out-of-Plane
800 – 860
Strong
Diagnostic for para-substitution (p-tolyl ring).
Comparative Analysis: Product vs. Alternatives (Precursors)
In drug development, the "alternative" is often the unreacted starting material. Distinguishing the product from these impurities is vital for quality control.
Scenario A: Product vs. 2-Chloro-5-nitrobenzoic Acid (Precursor 1)
The starting material contains a C-Cl bond and lacks the methyl group.
Differentiation:
Disappearance: The strong C-Cl stretch (typically 730–750 cm⁻¹ ) seen in the precursor will vanish or significantly diminish in the product.
Appearance: The product will exhibit aliphatic C-H stretching bands (2920 cm⁻¹ ) from the p-tolyl methyl group, which are completely absent in the chloro-precursor.
Scenario B: Product vs. p-Thiocresol (Precursor 2)
The nucleophile (p-toluenethiol) has a distinct thiol group.[1]
Differentiation:
Disappearance: The S-H stretch appears as a weak but sharp peak at 2550–2600 cm⁻¹ . This peak must be absent in the purified product. Presence indicates residual reagent or disulfide formation.
Table 2: Comparative Spectral Fingerprint
Feature
5-Nitro-2-(p-tolylsulfanyl)benzoic acid (Product)
2-Chloro-5-nitrobenzoic acid (Precursor)
p-Thiocresol (Reagent)
~2550 cm⁻¹ (S-H)
Absent
Absent
Present
~2920 cm⁻¹ (CH₃)
Present
Absent
Present
~1700 cm⁻¹ (C=O)
Present
Present
Absent
~740 cm⁻¹ (C-Cl)
Absent
Present
Absent
Visualization of Analytical Workflow
The following diagram illustrates the logic flow for validating the synthesis of 5-Nitro-2-(p-tolylsulfanyl)benzoic acid using FTIR, highlighting the decision nodes based on the spectral data discussed above.
Caption: Analytical decision tree for validating the nucleophilic substitution reaction via FTIR spectroscopy.
References
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2-Chloro-5-nitrobenzoic acid. National Institute of Standards and Technology.[4] Available at: [Link]
Doc Brown's Chemistry. (2024). Interpretation of the infrared spectrum of benzoic acid. Available at: [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (General reference for Nitro/Sulfide assignments).
University of Colorado Boulder. (2024). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]
mass spectrometry fragmentation of 5-Nitro-2-p-tolylsulfanyl-benzoic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Nitro-2-p-tolylsulfanyl-benzoic acid A Comparative Analysis for Structural Elucidation As a Senior Application Scientist, this guide provides a deta...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Nitro-2-p-tolylsulfanyl-benzoic acid
A Comparative Analysis for Structural Elucidation
As a Senior Application Scientist, this guide provides a detailed exploration of the mass spectrometric behavior of 5-Nitro-2-p-tolylsulfanyl-benzoic acid. In the absence of direct literature on this specific molecule, this document synthesizes established fragmentation principles of its constituent functional groups—nitroaromatic systems, thioethers, and carboxylic acids—to predict its fragmentation patterns. This approach provides a robust framework for researchers engaged in the identification of novel compounds, metabolite profiling, and drug development.
The guide compares two common ionization techniques, Electrospray Ionization (ESI) and Electron Ionization (EI), detailing the expected fragmentation pathways and the underlying chemical principles. By understanding these mechanisms, researchers can make informed decisions on analytical methodology and confidently interpret the resulting mass spectra.
Predicted Fragmentation Pathways: A Mechanistic Overview
The fragmentation of 5-Nitro-2-p-tolylsulfanyl-benzoic acid is dictated by the interplay of its three key functional moieties: the carboxylic acid, the nitro group, and the thioether linkage. The ionization method employed will significantly influence which fragmentation pathways predominate.
Electrospray Ionization (ESI): The Soft Ionization Approach
ESI is a soft ionization technique that typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal in-source fragmentation.[1] Subsequent fragmentation is achieved through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
Negative Ion Mode ESI-MS/MS: This is often the preferred mode for acidic molecules. The initial deprotonation occurs at the most acidic site, the carboxylic acid.
Initial Deprotonation: The molecule readily loses a proton from the carboxylic acid group to form the carboxylate anion [M-H]⁻.
Primary Fragmentation - Decarboxylation: Upon CID, the most common and energetically favorable fragmentation for carboxylate ions is the neutral loss of carbon dioxide (CO₂), a loss of 44 Da.[2][3] This is a hallmark fragmentation for many carboxylic acids.
Secondary Fragmentations: The resulting fragment ion can undergo further dissociation. Common pathways for nitroaromatic anions include the loss of the nitro group as NO₂ (46 Da) or NO (30 Da).[2] The thioether linkage may also cleave, although this is generally less favorable than decarboxylation in this ion mode.
Table 1: Predicted Key Fragment Ions of 5-Nitro-2-p-tolylsulfanyl-benzoic acid in Negative Ion ESI-MS/MS
m/z (Predicted)
Ion Formula
Proposed Fragmentation
Neutral Loss (Da)
289.03
[C₁₄H₁₀NO₄S]⁻
[M-H]⁻ (Parent Ion)
-
245.04
[C₁₃H₁₀NO₂S]⁻
[M-H - CO₂]⁻
44.00
199.04
[C₁₃H₁₀S]⁻
[M-H - CO₂ - NO₂]⁻
90.00
Electron Ionization (EI): The Hard Ionization Approach
EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), leading to extensive and often complex fragmentation patterns.[4][5] While the molecular ion ([M]⁺˙) may be observed, it is often of low abundance. The resulting fragmentation provides detailed structural information.
Alpha-Cleavage: A primary fragmentation event for carboxylic acids is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the •OH radical (17 Da) or the •COOH radical (45 Da).[6][7] The loss of the phenyl group is also possible.[7]
Thioether Bond Cleavage: Aromatic thioethers can undergo cleavage of the C-S bonds.[8] Cleavage of the Ar-S bond or the S-Alkyl bond can lead to characteristic fragment ions. Skeletal rearrangements involving the loss of an •SH radical are also a common feature in the mass spectra of some aromatic thioethers.[8]
Nitro Group Fragmentation: Nitroaromatic compounds typically show losses of •NO (30 Da) and •NO₂ (46 Da).[9] The presence of the nitro group can also induce "ortho effects," influencing fragmentation at adjacent positions.[2][10]
Comparative Analysis with Alternative Compounds
To build confidence in these predictions, it is instructive to compare the expected fragmentation of our target molecule with known data from structurally similar compounds.
Nitrobenzoic Acids: Studies on various nitrobenzoic acids using ESI-MS have consistently shown that decarboxylation is a primary and highly favorable fragmentation pathway in negative ion mode.[2] The position of the nitro group can influence ionization efficiency and the propensity for other fragmentations, such as the loss of NO or NO₂.[2]
Aromatic Thioethers: The mass spectra of aromatic thioethers are characterized by cleavages at the C-S bonds.[8] The stability of the resulting carbocations and radical species dictates the most abundant fragments. For our molecule, the tolyl-sulfur bond and the aryl-sulfur bond are potential cleavage sites.
Comparison Takeaway: The fragmentation of 5-Nitro-2-p-tolylsulfanyl-benzoic acid will be a composite of these behaviors. In ESI, the carboxylic acid will likely dominate the initial fragmentation via decarboxylation. In EI, a more complex spectrum is expected, with competing fragmentations from all three functional groups. The relative abundance of fragments will provide clues to the weakest bonds in the ionized molecule.
Experimental Protocol: LC-MS/MS Analysis
This section provides a self-validating protocol for the analysis of 5-Nitro-2-p-tolylsulfanyl-benzoic acid.
Sample Preparation
Prepare a 1 mg/mL stock solution of the analyte in methanol.
Serially dilute the stock solution with 50:50 methanol:water to create working solutions ranging from 1 µg/mL to 1 ng/mL.
For each analysis, inject 5 µL of the working solution.
Liquid Chromatography (LC) Conditions
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions
Ionization Mode: ESI Negative.
Capillary Voltage: 3.5 kV.
Source Temperature: 150 °C.
Desolvation Gas (N₂): 800 L/hr at 350 °C.
Full Scan (MS1): Scan from m/z 50 to 400 to identify the [M-H]⁻ ion.
Tandem MS (MS/MS):
Select the [M-H]⁻ ion at m/z 289.03 as the precursor.
Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragment ion spectrum.
Monitor for the expected transitions, e.g., 289.03 -> 245.04.
Conclusion
The mass spectrometric fragmentation of 5-Nitro-2-p-tolylsulfanyl-benzoic acid can be logically predicted by examining the established behavior of its core functional groups. For structural confirmation and quantification in complex matrices, LC-MS/MS with electrospray ionization in the negative ion mode is the recommended approach. The dominant fragmentation pathway is expected to be an initial decarboxylation, followed by cleavage of the nitro group. This guide provides a foundational framework for researchers to design experiments, interpret data, and confidently identify this molecule and its potential metabolites.
References
Zwiener, C., Glauner, T., & Frimmel, F. H. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 37(9), 915-923. [Link]
Blanksby, S. J., & Bowie, J. H. (2003). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. International Journal of Mass Spectrometry, 228(2-3), 695-707. [Link]
Wikipedia contributors. (2023). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. [Link]
Nagae, T., et al. (2016). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the Mass Spectrometry Society of Japan, 64(2), 43-51. [Link]
Bowie, J. H., Lawesson, S. O., Madsen, J. Ø., Schroll, G., & Williams, D. H. (1966). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic, 951-955. [Link]
Emory University. Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]
Le, L., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(13), 6439-6461. [Link]
Valli, M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 335-353. [Link]
Plomley, J. B., & Lunte, C. E. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 387(6), 2219-2225. [Link]
University of Arizona. Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]
ResearchGate. Proposed mechanism for C a -thioether bond breakage during LC-MS/MS analysis. [Link]
Benoit, F., & Holmes, J. L. (1972). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 6(5), 549-563. [Link]
Qian, K., et al. (2019). Selective Methylation of Sulfides in Petroleum for Electrospray Ionization Mass Spectrometry Analysis. Energy & Fuels, 33(3), 1953-1959. [Link]
Chemistry Learning. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]
Nicolet, Y., et al. (2010). Biochemical and spectroscopic characterization of a radical SAM enzyme involved in the formation of a peptide thioether crosslink. Journal of the American Chemical Society, 132(45), 16189-16195. [Link]
Carlin, S. (2016). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]
Osaka University Knowledge Archive (OUKA). Differentiation by MALDI-MS and -MS/MS analysis of cross-linked peptides with thiosuccinimide and thiazine linkers. [Link]
Wikipedia contributors. (2024). Electrospray ionization. In Wikipedia, The Free Encyclopedia. [Link]
Gun, J., et al. (2005). Electrospray Ionization Mass Spectrometric Analysis of Aqueous Polysulfide Solutions. Analytical Chemistry, 77(19), 6189-6195. [Link]
Iartsev, A. V., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(1), 59-64. [Link]
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Chem-Supply. Benzoic acid, 2-hydroxy-5-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:1). [Link]
Watson, D. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International, 28(4), 226-231. [Link]
ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]
Ye, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 428-438. [Link]
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]
A Comparative Guide to Nitrobenzoic Acids for Advanced Synthesis: Profiling 5-Nitro-2-(p-tolylsulfanyl)benzoic Acid
Abstract For researchers engaged in the nuanced fields of organic synthesis and drug discovery, nitrobenzoic acids represent a class of intermediates with profound utility. The strategic placement of the electron-withdra...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
For researchers engaged in the nuanced fields of organic synthesis and drug discovery, nitrobenzoic acids represent a class of intermediates with profound utility. The strategic placement of the electron-withdrawing nitro group fundamentally alters the physicochemical properties and reactivity of the parent benzoic acid scaffold. This guide provides a comprehensive comparison of the canonical nitrobenzoic acid isomers (ortho, meta, and para) and extends this analysis to the lesser-characterized compound, 5-Nitro-2-(p-tolylsulfanyl)benzoic acid . Due to a scarcity of published experimental data for this specific thioether derivative, this guide leverages fundamental principles of physical organic chemistry to predict its properties and reactivity, offering a theoretical yet robust framework for its application. We present established experimental data for the common isomers alongside a reasoned, predictive analysis for our target compound, complete with a plausible, detailed synthetic protocol.
Introduction: The Nitrobenzoic Acid Framework
Nitrobenzoic acids are pivotal building blocks in the chemical industry, serving as precursors for pharmaceuticals, dyes, and agrochemicals.[1][2] The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the carboxylic acid function compared to benzoic acid and activates the aromatic ring to certain transformations, making these compounds versatile synthetic intermediates.[1] The isomeric position of the nitro group (ortho, meta, or para relative to the carboxylic acid) dictates a unique interplay of inductive and resonance effects, leading to distinct properties and reactivity profiles that a synthetic chemist must master.[3] This guide will illuminate these differences and introduce the unique profile of 5-Nitro-2-(p-tolylsulfanyl)benzoic acid, a molecule featuring both a nitro group and a bulky, electronically distinct aryl thioether substituent.
Physicochemical Properties: A Comparative Analysis
Table 1: Comparative Physicochemical Properties of Nitrobenzoic Acids. Values for 5-Nitro-2-(p-tolylsulfanyl)benzoic acid are predictive.
The Causality of Acidity: An In-Depth Analysis of Substituent Effects
The acidity of a substituted benzoic acid is a direct reflection of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) stabilize this anion by delocalizing the negative charge, resulting in a stronger acid (lower pKa). The canonical isomers provide a classic textbook case of this principle.
2-Nitrobenzoic Acid (pKa ≈ 2.17): This isomer is the most acidic due to the powerful "ortho effect". The bulky nitro group sterically hinders the carboxylic acid, forcing it out of the plane of the benzene ring. This disrupts resonance between the -COOH group and the ring, which primarily stabilizes the neutral acid form. Consequently, deprotonation is more favorable. This steric effect is coupled with a potent inductive electron-withdrawing effect (-I) from the proximate nitro group.
4-Nitrobenzoic Acid (pKa ≈ 3.41): In the para position, the nitro group exerts both a strong inductive (-I) and a resonance-based electron-withdrawing effect (-M). This combination effectively delocalizes the negative charge across the entire molecule, strongly stabilizing the conjugate base.
3-Nitrobenzoic Acid (pKa ≈ 3.47): From the meta position, the nitro group can only exert its inductive effect (-I). The resonance effect does not extend to the meta position.[3] While still more acidic than benzoic acid, the stabilization of the anion is less pronounced than in the ortho and para cases.
Predictive Analysis for 5-Nitro-2-(p-tolylsulfanyl)benzoic Acid:
To predict the acidity of this compound, we must deconstruct the influence of its substituents relative to the carboxylic acid:
Nitro Group Position: The nitro group is at the 5-position, which is meta to the carboxylic acid at position 1. By itself, this would impart a moderate acid-strengthening effect through induction, similar to 3-nitrobenzoic acid.
p-Tolylsulfanyl Group Position: The aryl thioether group is at the 2-position, which is ortho to the carboxylic acid. This introduces a significant steric component. Like the nitro group in 2-nitrobenzoic acid, the bulky p-tolylsulfanyl group will almost certainly force the carboxylic acid out of the plane of the ring, invoking a strong ortho effect and substantially increasing acidity.
Electronic Nature of the p-Tolylsulfanyl Group: The thioether (-SR) group is electronically ambiguous. The sulfur atom is more electronegative than carbon, exerting a weak inductive pull (-I). However, the sulfur's lone pairs can donate electron density into the ring via resonance (+R).[4] Hammett constants for a similar group, -SCH₃, are near zero (σp = 0.00), suggesting a relatively neutral electronic influence. Therefore, its electronic contribution to acidity is expected to be minimal compared to the powerful ortho and nitro group effects.
A Comparative Guide to the UV-Vis Absorption Characteristics of 5-Nitro-2-p-tolylsulfanyl-benzoic acid
This guide presents an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 5-Nitro-2-p-tolylsulfanyl-benzoic acid. As direct experimental spectral data for this specific molecule is not pr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide presents an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 5-Nitro-2-p-tolylsulfanyl-benzoic acid. As direct experimental spectral data for this specific molecule is not prevalent in publicly accessible literature, this document provides a predictive and comparative framework grounded in established spectroscopic principles and data from structurally analogous compounds. We will deconstruct the molecule's chromophoric and auxochromic components to forecast its spectral behavior and compare it with relevant alternatives. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the electronic properties of complex aromatic compounds.
Foundational Principles: Deconstructing the Molecular Architecture
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. Specifically, the energy required to promote electrons from a ground state to an excited state corresponds to the wavelength of light absorbed. In 5-Nitro-2-p-tolylsulfanyl-benzoic acid, the absorption profile is a composite of a benzene ring heavily substituted with three distinct functional groups, each profoundly influencing the electronic transitions.
The core chromophore is the benzene ring . Unsubstituted, it exhibits a primary absorption band (π→π* transition) around 204 nm and a weaker, fine-structured secondary band around 254 nm. The substituents—a carboxylic acid group (-COOH), a nitro group (-NO2), and a p-tolylsulfanyl group (-S-C₆H₄-CH₃)—dramatically alter this simple profile.
Carboxylic Acid (-COOH): An electron-withdrawing group that acts as an auxochrome, causing a bathochromic (red) shift in the primary absorption band of benzene.[1]
Nitro Group (-NO₂): A powerful chromophore and a strong electron-withdrawing group. It significantly extends the conjugation of the π-system and introduces a weak n→π* transition, typically appearing at longer wavelengths.[2][3] Its presence is expected to induce a substantial bathochromic shift.
p-Tolylsulfanyl Group (-S-C₆H₄-CH₃): This aryl sulfide group acts as a potent auxochrome. The sulfur atom's non-bonding electron pairs can participate in resonance with the benzene ring, extending the conjugated system and causing a strong bathochromic shift.[4]
The interplay between the electron-withdrawing nitro and carboxylic acid groups and the electron-donating potential of the sulfur atom creates a complex "push-pull" system that is expected to result in strong absorption bands at significantly longer wavelengths than those observed for simpler benzoic acid derivatives.
Caption: Key functional groups influencing the UV-Vis spectrum.
Comparative Spectral Analysis: A Predictive Approach
To predict the absorption maxima (λmax) of the target molecule, we can analyze the spectral data of simpler, related compounds. The addition of each functional group progressively shifts the absorption to longer wavelengths (bathochromic shift).
Band 1: A complex, high-intensity band from π→π* transitions involving the entire conjugated system. Band 2: A lower-intensity band, likely a combination of n→π* transitions from the nitro group and intramolecular charge-transfer (ICT) character from the sulfide donor to the nitro acceptor.
Expert Insights: The substitution pattern is critical. The 2-tolylsulfanyl and 5-nitro groups are para to each other, creating a direct line of conjugation through the benzene ring. This "push-pull" effect is known to create strong intramolecular charge-transfer (ICT) bands, which are highly sensitive to the surrounding environment and typically appear at longer wavelengths. Therefore, we predict a spectrum dominated by at least two major absorption features, with significant absorption extending well into the 350-400 nm range.
The Critical Role of Solvent: Understanding Solvatochromism
The choice of solvent can significantly alter the position and intensity of absorption bands—a phenomenon known as solvatochromism. This occurs because solvent molecules can stabilize the ground state and the excited state of the solute differently.[6][7]
π→π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Therefore, increasing solvent polarity will stabilize the excited state more, decreasing the energy gap for the transition. This results in a bathochromic (red) shift (shift to longer wavelengths).[6][8]
n→π Transitions:* In these transitions, the ground state is typically more stabilized by polar, hydrogen-bonding solvents, which interact with the non-bonding electrons (e.g., on the oxygens of the nitro group). This interaction lowers the energy of the ground state more than the excited state, increasing the energy gap. This results in a hypsochromic (blue) shift (shift to shorter wavelengths) in polar, protic solvents like ethanol or water.[8]
For 5-Nitro-2-p-tolylsulfanyl-benzoic acid, we anticipate the following solvent effects:
In a non-polar solvent (e.g., Hexane): The spectrum will reveal the molecule's intrinsic electronic transitions with minimal perturbation.
In a polar aprotic solvent (e.g., Acetonitrile): The strong π→π* and ICT bands will likely undergo a bathochromic shift due to the stabilization of the polar excited state.
In a polar protic solvent (e.g., Ethanol): The π→π* bands will show a bathochromic shift, while the weaker n→π* band associated with the nitro group will likely exhibit a hypsochromic shift, potentially becoming buried under the more intense π→π* absorption shoulder.
Experimental Protocol for UV-Vis Spectral Acquisition
This protocol outlines a self-validating system for obtaining a reliable UV-Vis absorption spectrum for the target compound and its alternatives.
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of 5-Nitro-2-p-tolylsulfanyl-benzoic acid in various solvents.
Methodology:
Solvent Selection & Preparation:
Causality: The solvent must be transparent in the wavelength range of interest (>250 nm).[7] Select at least three solvents of varying polarity to assess solvatochromism: Hexane (non-polar), Acetonitrile (polar aprotic), and Ethanol (polar protic). Use only spectroscopy-grade solvents.
Stock Solution Preparation:
Causality: Accurate concentration is essential for calculating molar absorptivity (ε) via the Beer-Lambert Law (A = εcl).
Accurately weigh approximately 5 mg of the compound using an analytical balance.
Dissolve the sample in 50.00 mL of the chosen solvent in a class-A volumetric flask to create a concentrated stock solution.
Working Solution Preparation:
Causality: The absorbance reading should ideally fall between 0.1 and 1.0 for optimal accuracy and linearity.
Perform a serial dilution of the stock solution to prepare a working solution with a concentration of approximately 5 x 10⁻⁵ M.[9][10]
Instrument Setup & Blanking:
Turn on the dual-beam UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for signal stability.
Fill a matched pair of quartz cuvettes with the pure solvent.
Place the cuvettes in the reference and sample holders and perform a baseline correction (autozero) to subtract any absorbance from the solvent and cuvettes.
Sample Measurement:
Empty the sample cuvette and rinse it three times with the working solution.
Fill the cuvette with the working solution and ensure there are no air bubbles.
Place the cuvette back into the sample holder and record the absorption spectrum.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax) for each peak.
Record the absorbance value at each λmax.
Calculate the molar absorptivity (ε) using the formula: ε = A / (c * l), where A is the absorbance, c is the molar concentration, and l is the cuvette path length (typically 1 cm).
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Conclusion
5-Nitro-2-p-tolylsulfanyl-benzoic acid is a complex, electronically rich molecule. Based on a comparative analysis of its constituent functional groups, its UV-Vis spectrum is predicted to be characterized by strong, broad absorption bands extending well into the visible region (350-400 nm). This is primarily due to the powerful electron-withdrawing nitro group acting in concert with the electron-donating aryl sulfide group, creating a pronounced intramolecular charge-transfer character. The precise position and intensity of these bands will be highly sensitive to solvent polarity, with polar solvents expected to induce a significant bathochromic shift in the primary π→π* and ICT transitions. The experimental protocol provided herein offers a robust framework for validating these predictions and fully characterizing the compound's rich photophysical properties.
References
Ultraviolet absorption spectra of arenethiols and alkyl aryl sulphides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents.
Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-arom
Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs.
Solvent Effects in UV-Vis Spectroscopy. Scribd.
Effect of Solvent. Chemistry LibreTexts.
Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide. Benchchem.
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics (RSC Publishing).
Ultraviolet absorption spectra of alkyl benzyl sulphides. Conformational analysis of alkyl aryl sulphides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
UV/VIS SPECTROSCOPY. University of Pretoria.
A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. SpringerLink.
A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Comptes Rendus Chimie.
UV-Vis Spectrum of Benzoic Acid. SIELC Technologies.
A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.
A Comparative Guide to the Chromatographic Separation of 5-Nitro-2-(p-tolylsulfanyl)benzoic Acid Isomers
Abstract: The effective separation and purification of structural isomers are critical challenges in pharmaceutical development and chemical synthesis. Isomers often exhibit similar physicochemical properties, yet posses...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The effective separation and purification of structural isomers are critical challenges in pharmaceutical development and chemical synthesis. Isomers often exhibit similar physicochemical properties, yet possess distinct biological activities and impurity profiles. This guide provides an in-depth comparison of chromatographic strategies for resolving isomers of 5-Nitro-2-(p-tolylsulfanyl)benzoic acid, a key intermediate in various synthetic pathways. We will explore the underlying principles and provide actionable experimental protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC), offering a robust framework for methods development.
Introduction: The Isomeric Challenge
The subject of our investigation is 5-Nitro-2-(p-tolylsulfanyl)benzoic acid. In its synthesis, positional isomers can arise, for instance, with the nitro group at a different position on the benzoic acid ring (e.g., 3-Nitro or 4-Nitro isomers) or variations in the substitution pattern. These closely related structures present a significant analytical challenge. The subtle differences in their polarity, hydrophobicity, and spatial arrangement demand highly selective chromatographic systems for effective separation.
The primary goal of this guide is to compare and contrast different chromatographic approaches, empowering researchers to select and optimize a method that provides the necessary resolution, speed, and efficiency for their specific application, be it purity assessment, impurity profiling, or preparative isolation.
RP-HPLC is the workhorse of modern analytical chemistry and serves as the logical starting point for this separation challenge. The separation is driven by the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
The Mechanism of Separation in RP-HPLC
For the target isomers, separation on a C18 column is primarily governed by differences in hydrophobicity. While all isomers share the same core structure, the precise position of the polar nitro group (-NO₂) significantly impacts the molecule's overall dipole moment and its interaction with the stationary phase. An isomer where the nitro group is more sterically shielded or electronically withdrawn will exhibit different retention characteristics compared to one where it is more exposed.
Experimental Protocol: Comparative Analysis of C18 vs. Biphenyl Stationary Phases
To illustrate the importance of stationary phase selection, we will compare a standard C18 column with a Biphenyl phase, which offers alternative selectivity through π-π interactions.
Methodology:
Sample Preparation: Prepare a 1 mg/mL stock solution of the mixed isomers in a 50:50 mixture of acetonitrile and water. Dilute to 50 µg/mL for analysis.
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
Chromatographic Conditions:
Parameter
Condition A: C18 Column
Condition B: Biphenyl Column
Column
Standard C18, 4.6 x 150 mm, 3.5 µm
Biphenyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
0.1% Formic Acid in Acetonitrile
Gradient
30% to 70% B over 15 minutes
30% to 70% B over 15 minutes
Flow Rate
1.0 mL/min
1.0 mL/min
Column Temp.
35 °C
35 °C
Detection
UV at 254 nm
UV at 254 nm
Injection Vol.
5 µL
5 µL
Expected Performance & Data Comparison
The choice of stationary phase can dramatically alter the selectivity for closely related isomers. The Biphenyl column, with its electron-rich phenyl groups, provides strong π-π interactions, which can be highly effective for separating aromatic and nitroaromatic compounds.
Table 1: Hypothetical Performance Data for RP-HPLC Methods
Metric
Method A: C18 Column
Method B: Biphenyl Column
Rationale for Difference
Retention Time (Isomer 1)
8.2 min
9.5 min
Biphenyl phase offers stronger retention for aromatic compounds via π-π interactions.
Retention Time (Isomer 2)
8.5 min
10.2 min
The separation mechanism is different, leading to altered elution order and spacing.
Resolution (Rs)
1.4
2.1
Enhanced selectivity from the Biphenyl phase leads to baseline or near-baseline separation.
Peak Tailing (As)
1.2
1.1
Both phases provide good peak shape, with slight improvement on the Biphenyl phase.
Alternative Strategy: Supercritical Fluid Chromatography (SFC)
For challenging isomer separations, SFC often emerges as a powerful alternative to HPLC.[1] SFC uses a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase.[2] This phase has unique properties, combining the low viscosity and high diffusivity of a gas with the solvating power of a liquid.[3] The result is often faster, more efficient separations with unique selectivity.[4]
Why SFC is Advantageous for Isomer Separations
SFC is generally considered a normal-phase chromatographic technique, providing an orthogonal (different) separation mechanism to RP-HPLC.[3] This is its key advantage. While RP-HPLC separates based on hydrophobicity, SFC separates based on polarity and interactions with a polar stationary phase. This alternative mechanism can often resolve isomers that co-elute in reversed-phase systems. Furthermore, the low viscosity of supercritical CO₂ allows for higher flow rates and faster run times without generating excessive backpressure, significantly increasing throughput.[5][6]
Experimental Protocol: SFC with a Polar Stationary Phase
A common first-choice stationary phase for achiral SFC is one with a polar surface, such as silica or a diol-bonded phase. These phases promote retention through hydrogen bonding and dipole-dipole interactions.
Methodology:
Sample Preparation: Prepare a 1 mg/mL stock solution of the mixed isomers in methanol. Dilute to 50 µg/mL for analysis.
Instrumentation: An analytical SFC system with a UV detector and back-pressure regulator (BPR).
Chromatographic Conditions:
Parameter
Condition C: SFC with Diol Column
Column
Diol, 4.6 x 100 mm, 3.0 µm
Mobile Phase A
Supercritical CO₂
Mobile Phase B
Methanol
Gradient
5% to 25% B over 5 minutes
Flow Rate
3.0 mL/min
Back Pressure
120 bar
Column Temp.
40 °C
Detection
UV at 254 nm
Injection Vol.
2 µL
Expected Performance & Data Comparison
The SFC method is expected to provide a completely different elution pattern and potentially superior resolution in a fraction of the time compared to HPLC.
Table 2: Hypothetical Performance Data for SFC Method
Metric
Method C: SFC with Diol Column
Rationale for Performance
Retention Time (Isomer 1)
2.1 min
High flow rates and low mobile phase viscosity lead to very short run times.
Retention Time (Isomer 2)
2.5 min
Separation is based on polar interactions, providing unique selectivity for the nitro and carboxylic acid groups.
Resolution (Rs)
2.5
The orthogonal separation mechanism effectively resolves the isomers.
Run Time
5 minutes
SFC is inherently a high-throughput technique.
Head-to-Head Comparison: RP-HPLC vs. SFC
Feature
RP-HPLC (Biphenyl Column)
SFC (Diol Column)
Winner
Resolution
Good (Rs = 2.1)
Excellent (Rs = 2.5)
SFC
Analysis Time
Moderate (~15 min)
Very Fast (~5 min)
SFC
Solvent Usage
High (Aqueous/Organic)
Low (Mainly CO₂, minimal organic modifier)
SFC
Orthogonality
Standard hydrophobic mechanism
Orthogonal polar mechanism
SFC
Instrument Ubiquity
High (Standard in most labs)
Lower (More specialized instrumentation)
RP-HPLC
Workflow and Decision Logic
The process of selecting the optimal method can be visualized as a logical workflow. The initial screening starts with established methods and moves to more advanced techniques if the required resolution is not met.
Caption: Workflow for chromatographic method development for isomer separation.
Conclusion and Recommendation
For the separation of 5-Nitro-2-(p-tolylsulfanyl)benzoic acid isomers, both RP-HPLC and SFC are viable techniques.
RP-HPLC with a Biphenyl column is a strong choice, offering good resolution and leveraging instrumentation that is common in most analytical laboratories. It represents an excellent, readily implementable solution.
SFC with a polar column is the superior choice for performance, providing higher resolution in a significantly shorter analysis time.[7] Its "green" credentials, owing to the reduction in organic solvent use, are also a major benefit.[5] For laboratories equipped with SFC instrumentation, this is the recommended approach for high-throughput analysis and preparative purification.
Ultimately, the choice depends on the specific laboratory context, including available equipment, desired throughput, and the required degree of separation. This guide provides the foundational data and protocols to make an informed decision and successfully tackle this challenging isomeric separation.
References
Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Scientific Research Publishing. Available at: [Link]
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. Available at: [Link]
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
Should I use SFC or HPLC for my Analysis? Chromatography Today. Available at: [Link]
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. Available at: [Link]
Selection of Stationary Phases in Supercritical Fluid Chromatography. Encyclopedia.pub. Available at: [Link]
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. Available at: [Link]
The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Available at: [Link]
Achiral Supercritical Fluid Chromatography. Element Lab Solutions. Available at: [Link]
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Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA - University of South Alabama. Available at: [Link]
Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. PMC. Available at: [Link]
Column Technology for Achiral SFC Separations. Chromatography Today. Available at: [Link]
Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. Available at: [Link]
A Comparative Guide to Reference Standards for the Analysis of 5-Nitro-2-p-tolylsulfanyl-benzoic acid
We will explore two common, field-proven pathways: the rigorous, in-house qualification of a Primary Reference Standard from a custom synthesis batch, and the pragmatic qualification of a high-purity commercial batch as...
Author: BenchChem Technical Support Team. Date: February 2026
We will explore two common, field-proven pathways: the rigorous, in-house qualification of a Primary Reference Standard from a custom synthesis batch, and the pragmatic qualification of a high-purity commercial batch as a Secondary (or Working) Reference Standard . This guide emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically sound approach to reference standard management.
Part 1: The Metrological Imperative: Primary vs. Secondary Standards
In analytical chemistry, not all standards are created equal. Their position in the metrological hierarchy dictates their use and the rigor required for their qualification.
Primary Reference Standard: A substance of the highest possible purity, whose value is accepted without reference to other standards.[1] When a CRM from a National Metrology Institute or Pharmacopeia is unavailable, a primary standard must be established in-house through extensive characterization to confirm its identity and assign a purity value using a mass balance approach.[2][3][4] This standard serves as the ultimate benchmark within an organization.
Secondary (Working) Reference Standard: A substance whose character and purity are established by comparison to a primary reference standard.[5] These standards are used for routine analyses to conserve the more valuable primary standard. Their qualification is less exhaustive but must demonstrate clear traceability to the primary standard.[6]
The choice between establishing a primary standard versus qualifying a secondary one is a strategic decision based on the stage of drug development, regulatory requirements, and the intended use of the data.
Part 2: The Gauntlet: Qualifying a Primary Reference Standard
When a certified standard is not an option, the onus is on the laboratory to create one. This involves purchasing a high-purity custom synthesis batch and subjecting it to a battery of tests to unequivocally confirm its identity and assign a purity value. The most robust and defensible method for purity assignment is the mass balance approach , which is recommended by regulatory bodies and metrology institutes.[2][3]
This approach creates a self-validating system where the purity of the main component is determined by subtracting the sum of all measured impurities.[4][7]
Workflow for Primary Standard Qualification
Caption: Workflow for qualifying an in-house Primary Reference Standard.
Experimental Protocols for Primary Standard Qualification
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Objective: To provide an unambiguous confirmation of the molecular structure.[8][9][10]
Protocol:
Accurately weigh 5-10 mg of the standard and dissolve in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
Acquire ¹H NMR and ¹³C NMR spectra on a ≥400 MHz spectrometer.[11]
Process the data and assign all proton and carbon signals.
Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of 5-Nitro-2-p-tolylsulfanyl-benzoic acid. Two-dimensional NMR techniques like COSY may be used to confirm connectivity.[8]
Causality: NMR is the gold standard for structural elucidation as it provides detailed information about the chemical environment of each atom in the molecule, confirming not just the elements present but their precise arrangement.[9][12]
Mass Spectrometry (MS):
Objective: To confirm the molecular weight of the compound.
Protocol:
Prepare a dilute solution (e.g., 10 µg/mL) of the standard in a suitable solvent like acetonitrile or methanol.
Infuse the solution into an ESI-MS (Electrospray Ionization Mass Spectrometer).
Acquire the mass spectrum in both positive and negative ion modes.
Confirm the presence of the [M+H]⁺ and/or [M-H]⁻ ions corresponding to the exact mass of the target molecule.
Causality: MS provides a highly accurate molecular weight, complementing the structural information from NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy:
Objective: To confirm the presence of key functional groups.[13][14]
Protocol:
Acquire the IR spectrum of the solid material using an ATR (Attenuated Total Reflectance) accessory.
Identify characteristic absorption bands corresponding to functional groups expected for 5-Nitro-2-p-tolylsulfanyl-benzoic acid (e.g., C=O stretch for the carboxylic acid, N-O stretches for the nitro group, C-S stretch for the thioether, and aromatic C-H bends).
Causality: FTIR provides a unique "molecular fingerprint" and is excellent for confirming that the intended functional groups are present, serving as a rapid identity check.[15]
Chromatographic Purity by HPLC-UV:
Objective: To separate and quantify all structurally related organic impurities.
Protocol:
Method Development: Develop a stability-indicating, gradient reverse-phase HPLC method capable of separating the main peak from all impurities. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water containing an acid modifier like 0.1% formic acid.[16][17][18]
Validation: Qualify the method according to ICH Q2(R2) or USP <1225> guidelines for specificity, linearity, range, accuracy, and precision.[19][20][21][22]
Analysis: Prepare the reference standard solution at a concentration that provides a strong UV signal (e.g., 1.0 mg/mL).
Inject the solution and record the chromatogram.
Calculate the area percentage of all impurity peaks relative to the total peak area. The sum of these areas is reported as the Total Organic Impurities.
Causality: HPLC is the workhorse for purity analysis due to its high resolving power. Using UV detection at a wavelength where all potential impurities are likely to absorb (e.g., 254 nm) provides a robust estimation of purity. An orthogonal method (different column or mobile phase) should be used as a cross-check.
Water Content by Karl Fischer Titration:
Objective: To specifically quantify the water content, which is not detected by HPLC-UV.
Protocol:
Select either volumetric or coulometric Karl Fischer titration based on the expected water content. Coulometric is preferred for low levels (<1%).[23][24]
Standardize the Karl Fischer reagent with a certified water standard.
Accurately weigh a suitable amount of the reference standard and add it to the titration vessel.
Titrate to the electrometric endpoint. The result is reported as % w/w water.[25]
Causality: Water can exist as absorbed moisture or as a hydrate. Karl Fischer titration is a highly specific reaction with water and is the standard method for its determination in pharmaceuticals, superior to loss-on-drying which also measures volatile solvents.[23][26][27]
Residual Solvents by Headspace GC-MS:
Objective: To identify and quantify volatile organic impurities from the synthesis and purification process.
Protocol:
Accurately weigh the reference standard into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., DMSO).
Seal the vial and incubate it to allow volatile solvents to partition into the headspace.
Analyze the headspace gas by GC-MS, following methods outlined in USP <467>.[28][29][30]
Quantify any detected solvents against a standard of those solvents.
Causality: Residual solvents are common process impurities that must be quantified due to their potential toxicity.[31] Headspace GC is the preferred technique as it avoids injecting the non-volatile analyte onto the GC column, improving column lifetime and sensitivity for volatiles.[28][31][32]
Non-Volatile Residue / Sulphated Ash:
Objective: To quantify non-volatile inorganic impurities.
Protocol:
Accurately weigh a significant amount of the standard (e.g., 1-2 g) into a tared crucible.
Ignite the sample until it is completely combusted.
Treat the residue with sulfuric acid and ignite again at a high temperature (e.g., 600°C) until a constant weight is achieved.[33]
The weight of the remaining residue is reported as % w/w.
Causality: This test accounts for any inorganic salts or catalysts that would not be detected by the chromatographic methods.[34][35]
Part 3: The Pragmatic Path: Qualifying a Secondary Standard
For routine use, such as in quality control assays, qualifying a secondary standard against the newly established primary standard is a more efficient and cost-effective approach.[5] The goal here is not to re-assign purity from first principles, but to confirm the identity and determine the purity relative to the primary standard.
Workflow for Secondary Standard Qualification
Caption: Workflow for qualifying a Secondary Standard against a Primary Standard.
Experimental Protocols for Secondary Standard Qualification
Comparative Identity (FTIR):
Objective: To confirm the secondary standard has the same chemical identity as the primary standard.
Protocol: Separately acquire FTIR spectra of the primary and secondary standards. Overlay the spectra and confirm that the positions and relative intensities of all absorption bands are identical.
Causality: A direct spectral match provides high confidence that the two materials are the same chemical entity.
Comparative Purity (HPLC-UV Assay):
Objective: To determine the purity of the secondary standard relative to the primary standard.
Protocol:
Use the validated HPLC-UV method developed for the primary standard.
Accurately prepare solutions of both the primary and secondary standards at the exact same concentration (e.g., 100 µg/mL).
Inject both solutions multiple times (n≥3) under identical conditions.
Calculate the purity of the secondary standard using the following formula:
Purity_secondary = (Mean Peak Area_secondary / Mean Peak Area_primary) x Purity_primary
Causality: This direct comparison effectively transfers the well-characterized purity value from the primary standard to the secondary standard. It assumes that the response factor of the main component is identical for both materials, which is a safe assumption if their identities are confirmed to be the same.
Part 4: Data Summary & Comparison
The table below presents a hypothetical but realistic comparison of data for a newly qualified Primary Standard versus a subsequently qualified Secondary Standard.
Parameter
Primary Reference Standard
Secondary Reference Standard
Methodology
Identity
Confirmed (Matches Structure)
Confirmed (Matches Primary Std.)
NMR, MS, FTIR
Organic Purity
99.85% (by area %)
Not Determined Separately
HPLC-UV
Water Content
0.05% w/w
Not Determined Separately
Karl Fischer Titration
Residual Solvents
<0.01% w/w (Toluene)
Not Determined Separately
Headspace GC-MS
Non-Volatile Residue
0.02% w/w
Not Determined Separately
Sulphated Ash
Assigned Purity
99.77% (by Mass Balance)
99.65% (Relative to Primary)
Mass Balance / Comparative HPLC
Retest Period
24 Months
12 Months
Stability Study / Policy
Traceability
To SI units via calibrated instruments
To Primary Reference Standard
Metrological Hierarchy
Conclusion and Recommendations
The selection and proper qualification of a reference standard are foundational to the generation of reliable and defensible analytical data.
Invest in a Primary Standard when you are in later-stage development, require a legal and regulatory benchmark, or need to qualify subsequent batches of working standards over a long period. The initial investment in a full characterization by mass balance provides the highest level of analytical confidence and metrological traceability.[3][4]
Utilize a Secondary Standard for all routine QC testing, release assays, and early-stage development work where efficiency is key. Qualifying a commercial high-purity batch against an established primary standard is a scientifically sound, compliant, and cost-effective strategy that conserves your valuable primary material.[5]
By understanding the causality behind each analytical technique and applying the appropriate level of rigor based on the standard's intended use, research and drug development professionals can build a robust and trustworthy framework for all subsequent analytical measurements.
References
Scharlab Internacional. (n.d.). Residual solvent analysis by GC-Headspace. Retrieved February 22, 2026, from [Link]
Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Retrieved February 22, 2026, from [Link]
BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved February 22, 2026, from [Link]
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 22, 2026, from [Link]
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved February 22, 2026, from [Link]
American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved February 22, 2026, from [Link]
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved February 22, 2026, from [Link]
uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved February 22, 2026, from [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 22, 2026, from [Link]
National Cancer Institute. (2022, September 15). Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography. Retrieved February 22, 2026, from [Link]
Shimadzu. (n.d.). GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. Retrieved February 22, 2026, from [Link]
Slideshare. (n.d.). use of nmr in structure ellucidation. Retrieved February 22, 2026, from [Link]
Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved February 22, 2026, from [Link]
LCGC International. (n.d.). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. Retrieved February 22, 2026, from [Link]
Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Retrieved February 22, 2026, from [Link]
Eurofins. (n.d.). Water Determination by Karl Fischer. Retrieved February 22, 2026, from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 22, 2026, from [Link]
Nelson Labs. (n.d.). Physicochemical USP Plastics Tests. Retrieved February 22, 2026, from [Link]
Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved February 22, 2026, from [Link]
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved February 22, 2026, from [Link]
ACS Central Science. (2024, November 13). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Retrieved February 22, 2026, from [Link]
ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved February 22, 2026, from [Link]
PMC. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved February 22, 2026, from [Link]
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved February 22, 2026, from [Link]
Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved February 22, 2026, from [Link]
PubMed. (2015, October 15). The development of an efficient mass balance approach for the purity assignment of organic calibration standards. Retrieved February 22, 2026, from [Link]
USP-NF. (2017). 〈1225〉 Validation of Compendial Procedures. Retrieved February 22, 2026, from [Link]
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved February 22, 2026, from [Link]
NIST. (n.d.). Metrological approaches to organic chemical purity: primary reference materials for vitamin D metabolites. Retrieved February 22, 2026, from [Link]
OSE SERVICES. (2023, May 15). What is the FTIR analysis technique?. Retrieved February 22, 2026, from [Link]
PubMed. (2013, March 19). Mass balance method for the SI value assignment of the purity of organic compounds. Retrieved February 22, 2026, from [Link]
ResearchGate. (2025, August 6). (PDF) The development of an efficient mass balance approach for the purity assignment of organic calibration standards. Retrieved February 22, 2026, from [Link]
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved February 22, 2026, from [Link]
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved February 22, 2026, from [Link]
Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved February 22, 2026, from [Link]
CD Formulation. (n.d.). Non-Volatile Residue (NVR) Test. Retrieved February 22, 2026, from [Link]
Labcorp. (2025, September 2). Preparing for USP <665>: What you need to know. Retrieved February 22, 2026, from [Link]
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved February 22, 2026, from [Link]
Academia.edu. (n.d.). (PDF) Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. Retrieved February 22, 2026, from [Link]
ILAC. (2005). Guidelines for the Selection and Use of Reference Materials. Retrieved February 22, 2026, from [Link]
Cambridge Polymer Group. (2023, October 30). Recent Non-Volatile Residue Standardization at ASTM. Retrieved February 22, 2026, from [Link]
PubMed. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved February 22, 2026, from [Link]
Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved February 22, 2026, from [Link]
PubMed. (2008, December 15). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved February 22, 2026, from [Link]
Marmara University. (n.d.). Publication: HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylenelhydrazide in rats. Retrieved February 22, 2026, from https://avesis.marmara.edu.
A Comprehensive Guide to the Safe Disposal of 5-Nitro-2-p-tolylsulfanyl-benzoic acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 5-Nitro-2-p-tolylsulfanyl-benzoic acid. As a compound combining a nitroaromatic system, a carboxylic acid, and a sulfur-containin...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed, procedural guide for the safe and compliant disposal of 5-Nitro-2-p-tolylsulfanyl-benzoic acid. As a compound combining a nitroaromatic system, a carboxylic acid, and a sulfur-containing moiety, it necessitates a multi-faceted approach to waste management, grounded in robust safety protocols and regulatory adherence. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices protect personnel, the environment, and the integrity of your facility's chemical hygiene program.
Part 1: Core Principles & Hazard Assessment
The fundamental principle governing the disposal of 5-Nitro-2-p-tolylsulfanyl-benzoic acid is to treat it as hazardous waste from the point of generation. The molecular structure informs its hazard profile: the nitroaromatic group suggests potential toxicity and thermal instability, while the carboxylic acid functional group dictates its acidic nature and reactivity with bases.
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural components point to several key hazards that must be managed during disposal.
Hazard Category
Inferred Risk & Rationale
Disposal Implications
Acute Toxicity
Likely harmful if swallowed, inhaled, or in contact with skin, a common characteristic of nitroaromatic compounds.[1][2]
Minimize dust generation during handling.[3] All waste, including contaminated PPE and cleaning materials, must be collected as hazardous waste. Do not dispose of via sewer or standard trash.[4][5]
Skin/Eye Irritation
Expected to cause skin and serious eye irritation, consistent with benzoic acid derivatives and other functionalized aromatic rings.[5][6][7]
Mandates the use of comprehensive Personal Protective Equipment (PPE). Spill cleanup materials must be handled as hazardous waste.
Chemical Reactivity
Aromatic nitro compounds can be thermally sensitive.[3] As an acid, it will react exothermically with bases. The sulfur linkage introduces incompatibility with strong oxidizing agents.
Waste must be segregated from incompatible materials, particularly strong bases, oxidizing agents, and sources of heat.[5][8] Do not mix with other waste streams without a thorough compatibility assessment.
Environmental Hazard
Nitroaromatic compounds are known environmental pollutants, often toxic to aquatic life and persistent in soil.[9]
Prohibits environmental release.[5] Disposal must be conducted through a licensed hazardous waste contractor to ensure proper treatment, typically high-temperature incineration.[10][11]
Part 2: Mandatory Safety Protocols
Before handling waste, ensure all engineering controls and personal protective equipment are in place. This is a non-negotiable prerequisite for safety and compliance with the OSHA Laboratory Standard (29 CFR 1910.1450).[12][13]
Engineering Controls : All handling and packaging of 5-Nitro-2-p-tolylsulfanyl-benzoic acid waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
Personal Protective Equipment (PPE) :
Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Skin Protection : A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required.[14] Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[6][15]
Respiratory Protection : Not typically required when using a fume hood. If a situation necessitates work outside of a hood, a NIOSH-approved respirator with appropriate cartridges must be used under a formal Respiratory Protection Program.
Part 3: Step-by-Step Disposal Workflow
This protocol provides a systematic approach to ensure waste is handled, stored, and disposed of in a compliant manner. The final disposal must always be coordinated through your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[16]
Step 1: Waste Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions.
Solid Waste : Collect pure 5-Nitro-2-p-tolylsulfanyl-benzoic acid, contaminated weigh boats, and contaminated PPE (gloves, wipes) directly into a designated hazardous solid waste container.
Liquid Waste : Collect solutions containing the compound in a separate hazardous liquid waste container.
Incompatible Materials : Do NOT mix this waste with bases, strong oxidizing agents, or other reactive chemicals.[8] Store waste containers for acids separately from those for bases and oxidizers.[8][17]
Step 2: Container Selection and Labeling
Proper containment and identification are mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[4]
Container Choice : Use only containers that are in good condition, leak-proof, and chemically compatible with the acidic and organic nature of the waste.[4][17] High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.
Mandatory Labeling : As soon as the first particle of waste enters the container, it must be labeled. The label must include:
The full, unabbreviated chemical name: "5-Nitro-2-p-tolylsulfanyl-benzoic acid" .[17]
A clear indication of the hazards (e.g., "Toxic," "Irritant").[10]
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.
Secure the Container : Keep the waste container tightly sealed at all times, except when adding waste.[17] Do not leave a funnel in the container.[17]
Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[10][17]
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[4]
Inspection : Inspect the SAA weekly for leaks, container degradation, or improper labeling.[17]
Step 4: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.
Don PPE : Wear the full PPE detailed in Part 2.
Contain & Absorb : For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[3]
Collect Waste : Carefully sweep or scoop the absorbed material into your designated hazardous solid waste container.[5]
Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
Step 5: Arranging Final Disposal
Laboratory personnel are responsible for the safe collection and temporary storage of waste; final disposal is a specialized function.
Contact EHS : Once your waste container is approximately 90% full, contact your institution's EHS office or designated chemical safety officer to schedule a waste pickup.[17]
Documentation : Ensure all necessary paperwork or electronic logs for waste tracking are completed accurately. This "cradle-to-grave" tracking is a legal requirement.[10]
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-Nitro-2-p-tolylsulfanyl-benzoic acid.
Caption: Disposal workflow for 5-Nitro-2-p-tolylsulfanyl-benzoic acid.
References
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
The Laboratory Standard . Vanderbilt University Office of Clinical and Research Safety. [Link]
OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. [Link]
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]
Exposure to nitroaromatic explosives and health effects during disposal of military waste . ResearchGate. [Link]
Nitrocellulose Drum Removal Work Plan . U.S. Environmental Protection Agency (EPA). [Link]